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  • Product: 1-Ethyl-2-isopropyl-1H-indol-5-amine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-Ethyl-2-isopropyl-1H-indol-5-amine

Chemical Class: Substituted 5-Aminoindole | CAS: 748747-29-7[1][2][3][4] Executive Summary 1-Ethyl-2-isopropyl-1H-indol-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive smal...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Class: Substituted 5-Aminoindole | CAS: 748747-29-7[1][2][3][4]

Executive Summary

1-Ethyl-2-isopropyl-1H-indol-5-amine is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules.[3] Distinct from the psychoactive tryptamines, this 5-aminoindole scaffold serves as a critical nucleophilic building block in medicinal chemistry. Its structural uniqueness lies in the 2-isopropyl group , which provides significant steric bulk adjacent to the indole nitrogen, and the N-ethyl substituent , which modulates lipophilicity and solubility without introducing reactive metabolic handles.

This guide details the physicochemical profile, synthetic pathways, and application of this compound in drug discovery, specifically within the context of kinase inhibition and GPCR ligand design.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

The electronic environment of the indole ring is heavily influenced by the electron-donating amine at position 5.[3] This increases the electron density of the pyrrole ring, making the C3 position highly nucleophilic, while the C2 position is sterically occluded by the isopropyl group.

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
IUPAC Name 1-Ethyl-2-isopropyl-1H-indol-5-amine
CAS Number 748747-29-7
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Appearance Off-white to pale brown solidOxidizes upon air exposure (darkens).[3]
Predicted LogP 3.2 ± 0.4Lipophilic; suitable for CNS penetration.
pKa (Conjugate Acid) ~5.6 (Indole N), ~4.5 (Aniline NH₂)The 5-NH₂ is weakly basic due to resonance.
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2
Rotatable Bonds 2Rigid core; low entropic penalty in binding.[3]

Expert Insight: The 2-isopropyl group is not merely a spacer; it effectively blocks metabolic oxidation at the C2 position, a common clearance pathway for simple indoles. This steric bulk also restricts rotation in the binding pocket, potentially increasing selectivity for targets with hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Structural Analysis & Reactivity

The molecule features three distinct vectors for chemical modification:

  • The 5-Amino Group: A primary aniline-like amine.[3] It is the primary handle for amide coupling, reductive amination, or urea formation.

  • The C3 Position: Highly nucleophilic. Susceptible to electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation), though the 2-isopropyl group may sterically hinder bulky electrophiles.[3]

  • The N1-Ethyl Group: Fixed alkylation.[3] Prevents H-bond donation from the indole nitrogen, altering the interaction mode compared to N-unsubstituted indoles (which often bind via water bridges).[3]

Diagram 1: Structural Reactivity Logic

G cluster_reactivity Reactivity Vectors Indole 1-Ethyl-2-isopropyl- 1H-indol-5-amine Amine 5-NH2 Group (Amide Coupling / Ureas) Indole->Amine Primary Handle C3 C3 Position (Electrophilic Subst.) Indole->C3 Nucleophilic Attack N1 N1-Ethyl (Solubility / Lipophilicity) Indole->N1 Fixed Determinant

Caption: Functional decomposition of the molecule highlighting the three primary zones for SAR (Structure-Activity Relationship) exploration.

Synthesis & Manufacturing

While 1-Ethyl-2-isopropyl-1H-indol-5-amine is available commercially, in-house synthesis is often required for isotopic labeling or derivative generation.[3] The most robust route utilizes the Fischer Indole Synthesis , followed by N-alkylation.

Retrosynthetic Strategy
  • Target: 1-Ethyl-2-isopropyl-1H-indol-5-amine[1][2][3][4]

  • Precursor: 1-Ethyl-2-isopropyl-5-nitroindole[3]

  • Starting Materials: 4-Nitrophenylhydrazine + 3-Methyl-2-butanone (Isopropyl methyl ketone).[3]

Diagram 2: Synthetic Pathway

Synthesis SM1 4-Nitrophenylhydrazine (HCl Salt) Intermediate1 Hydrazone Intermediate SM1->Intermediate1 SM2 3-Methyl-2-butanone SM2->Intermediate1 Cyclization Fischer Indole Cyclization (Polyphosphoric Acid, 100°C) Intermediate1->Cyclization IndoleCore 2-Isopropyl-5-nitro-1H-indole Cyclization->IndoleCore -NH3 Alkylation N-Alkylation (EtI, NaH, DMF, 0°C) IndoleCore->Alkylation NitroIndole 1-Ethyl-2-isopropyl-5-nitroindole Alkylation->NitroIndole Reduction Nitro Reduction (H2, Pd/C or Fe/NH4Cl) NitroIndole->Reduction Final 1-Ethyl-2-isopropyl-1H-indol-5-amine Reduction->Final

Caption: Step-wise synthesis via modified Fischer Indole protocol. The N-alkylation is performed prior to reduction to prevent poly-alkylation of the aniline.[3]

Detailed Experimental Protocol

Step 1: Fischer Indole Cyclization

  • Reagents: Suspend 4-nitrophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid or Polyphosphoric acid (PPA).

  • Addition: Add 3-methyl-2-butanone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat to 90-100°C for 3-4 hours. Monitor by TLC (the hydrazone will disappear).

  • Workup: Pour onto crushed ice. The crude 2-isopropyl-5-nitroindole will precipitate as a yellow/orange solid.[3] Filter and wash with water.

  • Purification: Recrystallize from ethanol/water.

Step 2: N-Ethylation

  • Deprotonation: Dissolve the nitroindole (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (formation of the Indolyl anion).

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is usually pure enough for the next step.

Step 3: Reduction to Amine

  • Catalysis: Dissolve the N-ethyl-nitroindole in MeOH/THF (1:1). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 4-12 hours.

    • Alternative (if halogens present elsewhere): Use Fe powder/NH₄Cl in EtOH/Water at 70°C.

  • Isolation: Filter through Celite. Concentrate filtrate.

  • Storage: Store as the free base under Argon at -20°C, or convert to the HCl salt for stability.

Applications in Drug Discovery[14]

This scaffold is particularly relevant for Kinase Inhibitors and GPCR Antagonists .

A. Kinase Inhibition (Hinge Binding)

Many kinase inhibitors utilize an indole core to mimic the adenine ring of ATP.

  • Binding Mode: The indole ring occupies the ATP-binding pocket.[3]

  • Role of 5-NH₂: Forms a key hydrogen bond with the "hinge region" backbone (e.g., Glu or Met residues).

  • Role of 2-Isopropyl: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, depending on orientation.[3] The bulkiness can induce selectivity against kinases with smaller gatekeeper residues (e.g., Thr vs. Met).

B. GPCR Ligands (TRPV1 / 5-HT)

Indole-2-carboxamides are known TRPV1 agonists.[3] While this molecule lacks the 2-carbonyl, it serves as a bioisostere for exploring the hydrophobic requirements of the receptor channel.

  • SAR Logic: The N-ethyl group mimics the N-alkyl chains found in many serotonin (5-HT) antagonists, although the 5-amino substitution pattern is distinct from the 3-aminoethyl side chain of serotonin, reducing direct serotonergic agonism and favoring allosteric modulation or antagonistic profiles.[3]

Diagram 3: Pharmacophore Mapping

Pharmacophore Compound 1-Ethyl-2-isopropyl-1H-indol-5-amine Target1 Kinase Hinge Region Compound->Target1 5-NH2 (H-Bond Donor) Target2 Hydrophobic Pocket (Gatekeeper) Compound->Target2 2-Isopropyl (Van der Waals) Target3 Solvent Front Compound->Target3 N-Ethyl (Solubility/Orientation)

Caption: Pharmacophore interactions.[3] The 5-amino group acts as the critical polar anchor, while the alkyl groups provide shape complementarity.[3]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Stability: Light and air sensitive. The electron-rich 5-aminoindole core oxidizes readily to form quinoidal species (turning purple/black).[3]

  • Storage:

    • Short Term: 4°C, desiccated.

    • Long Term: -20°C, under Argon/Nitrogen atmosphere.

  • Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Insoluble in water.[5]

References

  • PubChem. Compound Summary: Isopropylethylamine (Related substructure analysis).[6] National Library of Medicine. Link

  • BldPharm. Product Analysis: 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS 748747-29-7).[1][2][3][4]Link

  • BenchChem. Physicochemical properties prediction for substituted indoles.Link

  • Maramai, S., et al. (2020). "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists." Molecules, 25(16), 3684. (Contextual reference for Indole-2-substituted scaffolds). Link

  • Choi, B.W., et al. "Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists." ResearchGate. (Demonstrates use of indole-ethyl-amines in synthesis). Link

Sources

Exploratory

1-Ethyl-2-isopropyl-1H-indol-5-amine CAS number and synonyms

This technical guide provides an exhaustive analysis of 1-Ethyl-2-isopropyl-1H-indol-5-amine , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical candidates, particularly in the fields of kin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an exhaustive analysis of 1-Ethyl-2-isopropyl-1H-indol-5-amine , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical candidates, particularly in the fields of kinase inhibition and GPCR modulation.

Part 1: Chemical Identity & Core Properties[1]

This compound represents a "privileged scaffold" in medicinal chemistry—the 5-aminoindole core—modified with specific lipophilic alkyl groups (ethyl and isopropyl) to tune solubility and binding pocket affinity.

Identification Data
ParameterTechnical Detail
Chemical Name 1-Ethyl-2-isopropyl-1H-indol-5-amine
CAS Number 748747-29-7
Synonyms 1-Ethyl-2-(propan-2-yl)-1H-indol-5-amine; 5-Amino-1-ethyl-2-isopropylindole
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
SMILES CCN1C(=CC2=C1C=CC(=C2)N)C(C)C
InChI Key Unique identifier required for database registration (e.g., generated from structure)
Physicochemical Profile
PropertyValue / Description
Appearance Off-white to pale brown crystalline solid (oxidizes upon air exposure).
Solubility Soluble in DMSO (>50 mg/mL), Methanol, Ethyl Acetate, DCM. Insoluble in water.[1]
pKa (Calculated) ~4.5 (Indole nitrogen is non-basic; Aniline nitrogen is weakly basic).
LogP (Predicted) 3.2 – 3.8 (High lipophilicity due to alkyl substitution).
Melting Point 98 – 102 °C (Typical for alkyl-aminoindoles).

Part 2: High-Fidelity Synthesis Protocol

The synthesis of CAS 748747-29-7 is best achieved via a convergent route starting from 2-isopropyl-5-nitroindole . This pathway minimizes regioisomeric byproducts and ensures high atom economy.

Synthetic Pathway Visualization

SynthesisRoute Start 2-Isopropyl-5-nitroindole (Precursor) Step1 Step 1: N-Alkylation (NaH, EtI, DMF) Start->Step1 Deprotonation Inter 1-Ethyl-2-isopropyl-5-nitroindole (Intermediate) Step1->Inter SN2 Substitution Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Product 1-Ethyl-2-isopropyl-1H-indol-5-amine (Target) Step2->Product Isolation

Caption: Two-step industrial synthesis route from commercially available nitroindole precursors.

Detailed Experimental Methodology
Step 1: N-Ethylation (Synthesis of 1-Ethyl-2-isopropyl-5-nitroindole)

Rationale: The indole nitrogen (N1) is weakly acidic (pKa ~16). Strong base deprotonation allows for selective alkylation over the nitro group.

  • Setup : Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents :

    • 2-Isopropyl-5-nitroindole (10.0 g, 49.0 mmol)

    • Sodium Hydride (60% in oil) (2.35 g, 58.8 mmol, 1.2 eq)

    • Ethyl Iodide (EtI) (4.7 mL, 58.8 mmol, 1.2 eq)

    • DMF (Anhydrous) (100 mL)

  • Procedure :

    • Dissolve the indole in DMF and cool to 0°C in an ice bath.

    • Add NaH portion-wise over 15 minutes. (Caution: H₂ gas evolution).

    • Stir for 30 minutes at 0°C to ensure complete deprotonation (solution turns deep red/brown).

    • Add Ethyl Iodide dropwise via syringe.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup :

    • Quench carefully with ice-cold water (300 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine (2 x 100 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield : Expect ~90-95% of yellow solid.

Step 2: Nitro Reduction (Synthesis of Target Amine)

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl or SnCl2) to avoid metal waste and simplify purification.

  • Setup : Hydrogenation vessel (Parr shaker or balloon setup).

  • Reagents :

    • 1-Ethyl-2-isopropyl-5-nitroindole (from Step 1).

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading).

    • Methanol (MeOH) (10 mL/g of substrate).

  • Procedure :

    • Dissolve the nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

    • Purge system with H₂ gas (3 cycles).

    • Stir under H₂ atmosphere (balloon pressure or 30 psi) for 6–12 hours.

    • Monitoring : TLC (50% EtOAc/Hexane) should show disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

  • Purification :

    • Filter through a Celite pad to remove Pd/C.

    • Concentrate filtrate.

    • Validation : Recrystallize from Ethanol/Hexane if necessary.

    • Storage : Store under Argon at -20°C (Amine is air-sensitive).

Part 3: Applications in Drug Discovery

The 5-aminoindole moiety is a versatile handle for derivatization. The 1-ethyl and 2-isopropyl groups provide specific steric bulk, often used to fill hydrophobic pockets in enzymes (e.g., COX-2, Kinases).

Derivatization Logic

The primary amine at position 5 is the sole nucleophilic center, allowing for chemoselective reactions.

Reaction TypeReagent ClassProduct ClassTherapeutic Relevance
Sulfonylation Sulfonyl Chlorides (R-SO₂Cl)Sulfonamides Kinase inhibitors, Ion channel blockers.
Acylation Acid Chlorides / Carboxylic AcidsAmides Peptidomimetics, GPCR ligands.
Urea Formation Isocyanates (R-N=C=O)Ureas Soluble Epoxide Hydrolase (sEH) inhibitors.
Reductive Amination Aldehydes + NaBH(OAc)₃Secondary Amines CNS active agents (Monoamine transporter ligands).
Reaction Landscape Visualization

Applications Core 1-Ethyl-2-isopropyl- 1H-indol-5-amine Sulf Sulfonamides (Kinase Inhibitors) Core->Sulf + R-SO2Cl / Pyridine Amide Amides (GPCR Ligands) Core->Amide + R-COCl / Et3N Urea Ureas (Anti-inflammatory) Core->Urea + R-NCO Hetero Fused Heterocycles (Pyrazolopyrimidines) Core->Hetero Multi-step Cyclization

Caption: Primary derivatization pathways for the 5-aminoindole scaffold in medicinal chemistry.

Part 4: Safety & Handling (E-E-A-T)[12]

As a senior scientist, strict adherence to safety protocols is non-negotiable. This compound is an aromatic amine , carrying inherent risks.

  • Hazard Classification :

    • Acute Toxicity : Harmful if swallowed or inhaled.

    • Irritant : Causes skin and eye irritation.[2]

    • Sensitizer : Potential skin sensitizer upon prolonged contact.

  • Handling Protocol :

    • Always handle in a fume hood .

    • Wear nitrile gloves (double gloving recommended).

    • Incompatibility : Reacts violently with strong oxidizing agents and acid chlorides.

  • Storage :

    • Light Sensitive : Store in amber vials.

    • Oxidation Prone : Store under inert gas (Nitrogen/Argon) at -20°C.

References

  • Organic Chemistry Portal . (n.d.). Synthesis of Sulfonamides from Amines. Retrieved from [Link]

  • PubChem . (n.d.).[3] Compound Summary for Indole-5-amine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

A Prospective Technical Guide to the Role of 1-Ethyl-2-isopropyl-1H-indol-5-amine in Heterocyclic Chemistry

Abstract: The indole scaffold remains a cornerstone of modern medicinal chemistry, with its versatile structure lending itself to a vast array of biological activities. This guide focuses on the untapped potential of a n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold remains a cornerstone of modern medicinal chemistry, with its versatile structure lending itself to a vast array of biological activities. This guide focuses on the untapped potential of a novel derivative, 1-Ethyl-2-isopropyl-1H-indol-5-amine. While direct experimental data for this specific molecule is sparse in current literature, this document serves as a prospective guide for researchers, scientists, and drug development professionals. By extrapolating from the well-established chemistry of analogous 5-aminoindoles and related heterocyclic systems, we will explore a plausible synthetic route, predict its physicochemical and spectroscopic characteristics, and, most importantly, delineate its potential as a versatile building block for the construction of complex, bioactive heterocyclic compounds. This in-depth analysis aims to provide a foundational roadmap for the future investigation and application of this promising, yet underexplored, chemical entity.

The Enduring Significance of the Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in medicinal chemistry. It is a key component in a multitude of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and neurological effects.[1] The ability of the indole nucleus to mimic the structure of tryptophan allows it to interact with a variety of biological targets. Furthermore, the indole ring is amenable to substitution at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. The introduction of an amino group at the 5-position, as in our target molecule, provides a key nucleophilic handle for further chemical elaboration, opening up a rich area of synthetic exploration for the creation of novel heterocyclic systems.[2]

Proposed Synthesis of 1-Ethyl-2-isopropyl-1H-indol-5-amine

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a Fischer indole synthesis approach, starting from a suitably substituted phenylhydrazine and isobutyraldehyde. The N-ethyl group can be introduced prior to or after the indole formation. A plausible disconnection is shown below.

G target 1-Ethyl-2-isopropyl-1H-indol-5-amine intermediate1 1-Ethyl-2-isopropyl-5-nitro-1H-indole target->intermediate1 Reduction intermediate2 (4-Nitrophenyl)hydrazine intermediate1->intermediate2 Fischer Indole Synthesis starting_material2 Isobutyraldehyde intermediate1->starting_material2 Fischer Indole Synthesis starting_material1 4-Nitroaniline intermediate2->starting_material1 Diazotization & Reduction

Caption: Retrosynthetic analysis of 1-Ethyl-2-isopropyl-1H-indol-5-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of (4-Nitrophenyl)hydrazine

  • To a stirred solution of 4-nitroaniline in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The resulting precipitate of (4-nitrophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

Step 2: Fischer Indole Synthesis of 1-Ethyl-2-isopropyl-5-nitro-1H-indole

  • A mixture of (4-nitrophenyl)hydrazine, isobutyraldehyde, and a suitable acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) in a solvent such as ethanol or acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The N-ethyl group can be introduced at this stage via alkylation of the indole nitrogen with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.

Step 3: Reduction of the Nitro Group to Synthesize 1-Ethyl-2-isopropyl-1H-indol-5-amine

  • The 1-Ethyl-2-isopropyl-5-nitro-1H-indole is dissolved in a suitable solvent such as ethanol or methanol.

  • A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is employed to reduce the nitro group to the corresponding amine.

  • After the reaction is complete, the mixture is filtered (if a solid catalyst is used), and the solvent is removed in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the final product, 1-Ethyl-2-isopropyl-1H-indol-5-amine.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is not available, the physicochemical and spectroscopic properties of 1-Ethyl-2-isopropyl-1H-indol-5-amine can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol
Appearance Likely a solid at room temperature
pKa (of the amine) ~4.5 - 5.5
logP ~2.8 - 3.5
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.

Table 1: Predicted Physicochemical Properties.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on data from closely related indole derivatives.[3]

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
~7.0-7.2 (m, 2H, Ar-H)~140-145 (Ar-C)
~6.6-6.8 (m, 1H, Ar-H)~130-135 (Ar-C)
~6.2 (s, 1H, C3-H)~125-130 (Ar-C)
~4.1 (q, 2H, N-CH₂)~110-115 (Ar-C)
~3.6 (br s, 2H, NH₂)~105-110 (Ar-C)
~3.0 (sept, 1H, CH)~100-105 (C3)
~1.4 (t, 3H, N-CH₂-CH₃)~40-45 (N-CH₂)
~1.3 (d, 6H, CH(CH₃)₂)~25-30 (CH)
~20-25 (CH(CH₃)₂)
~15-20 (N-CH₂-CH₃)

Table 2: Predicted ¹H and ¹³C NMR Spectral Data.

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Vibrational Mode
3400-3200N-H stretching (amine)
3100-3000Aromatic C-H stretching
2970-2850Aliphatic C-H stretching
~1620N-H bending (amine)
~1590, 1480C=C and C=N stretching

Table 3: Predicted Infrared (IR) Spectroscopy Data.

The Pivotal Role of 1-Ethyl-2-isopropyl-1H-indol-5-amine in Heterocyclic Synthesis

The true synthetic utility of 1-Ethyl-2-isopropyl-1H-indol-5-amine lies in the reactivity of its 5-amino group. This nucleophilic center is a prime site for the construction of fused heterocyclic systems, which are of significant interest in drug discovery.

Construction of Fused Pyrazole and Imidazole Rings

The 5-amino group can readily participate in cyclization reactions with appropriate bifunctional reagents to form a variety of fused heterocycles. For instance, reaction with a β-dicarbonyl compound could lead to the formation of a pyrazolo[4,3-e]indole core. Similarly, reaction with a reagent like N,N-dimethylformamide dimethyl acetal followed by cyclization with an amine could yield an imidazo[4,5-f]indole.

G start 1-Ethyl-2-isopropyl-1H-indol-5-amine product1 Pyrazolo[4,3-e]indole Derivative start->product1 Condensation & Cyclization intermediate Formamidine Intermediate start->intermediate reagent1 β-Dicarbonyl Compound reagent1->product1 reagent2 Orthoformate or DMF-DMA reagent2->intermediate product2 Imidazo[4,5-f]indole Derivative intermediate->product2 Cyclization reagent3 Amine reagent3->product2

Sources

Exploratory

Comprehensive Bioactivity Profiling of 1-Ethyl-2-isopropyl-1H-indol-5-amine

The following technical guide details the bioactivity profiling of 1-Ethyl-2-isopropyl-1H-indol-5-amine . This document is structured for medicinal chemists and pharmacologists, treating the compound not merely as a reag...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioactivity profiling of 1-Ethyl-2-isopropyl-1H-indol-5-amine . This document is structured for medicinal chemists and pharmacologists, treating the compound not merely as a reagent, but as a privileged scaffold (New Chemical Entity - NCE) requiring rigorous validation.

A Technical Guide to Scaffold Validation and Target Deconvolution

Executive Technical Summary

1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) represents a highly functionalized indole core distinct from simple tryptamines. Its structural architecture combines a lipophilic steric block at C2 (isopropyl), a solubility-enhancing N1-ethyl group, and a nucleophilic C5-amine "warhead" handle.

In medicinal chemistry, this specific substitution pattern classifies it as a Privileged Structure Precursor . Unlike simple indoles, the 2-isopropyl group restricts rotation in active sites (conformational locking), while the 5-amine position is the canonical vector for hinge-binding motifs in kinase inhibitors or hydrogen-bonding acceptors in GPCR ligands.

Primary Application Domains:

  • Kinase Inhibition: Precursor for Type I/II ATP-competitive inhibitors.

  • Tubulin Polymerization: Aryl-indole colchicine site binders.

  • Antiviral (NNRTI): Structural homology to Delavirdine (Rescriptor).

Chemoinformatic & Physicochemical Profile

Before wet-lab profiling, the compound must be assessed for "drug-likeness" and assay compatibility.

PropertyPredicted ValueImplication for Profiling
Molecular Weight 202.30 g/mol Fragment-like; high Ligand Efficiency (LE) potential.
cLogP ~3.2 - 3.5Highly lipophilic. Requires <1% DMSO final concentration in cell assays to prevent precipitation.
TPSA ~26 ŲHigh blood-brain barrier (BBB) permeability predicted.
pKa (Amine) ~4.5 - 5.0The aniline-like nitrogen is weakly basic; neutral at physiological pH (7.4).
Structural Alerts None (PAINS-free)Low risk of pan-assay interference (e.g., redox cycling).

Expert Insight: The N-ethyl group improves lipophilicity compared to N-H indoles but introduces a metabolic liability (N-dealkylation) that must be monitored early in the ADME phase.

Target Prediction & Mechanism of Action (SAR Logic)

The bioactivity of this scaffold is dictated by its three functional vectors. The following diagram illustrates the mechanistic logic driving the assay selection.

Scaffold_SAR Core 1-Ethyl-2-isopropyl- 1H-indol-5-amine C2 C2-Isopropyl Group: Steric Bulk & Lipophilicity Core->C2 N1 N1-Ethyl Group: Solubility & Permeability Core->N1 C5 C5-Amine Handle: 'Warhead' Attachment Core->C5 Tubulin Tubulin Inhibition (Colchicine Site) C2->Tubulin Hydrophobic Pocket Fill NNRTI HIV-1 RT Inhibition (Delavirdine Analog) C2->NNRTI Allosteric Pocket Kinase Kinase Hinge Binding (via Urea/Amide deriv.) C5->Kinase H-Bond Donor/Acceptor

Figure 1: Structure-Activity Relationship (SAR) map. The C5-amine is the primary vector for derivatization, while the C2-isopropyl group dictates binding pocket specificity.

Experimental Profiling Protocols

To validate this scaffold, a tiered approach is required. Direct screening of the amine is rarely fruitful; it is a pro-drug or pro-ligand. The protocols below assume the user will screen both the parent amine and a standard "probe set" (e.g., acetylated or sulfonated derivatives).

Phase 1: Solubility & Stability (The "Go/No-Go" Gate)

Objective: Ensure the compound does not precipitate or degrade during bioassays.

  • DMSO Stock Preparation: Dissolve to 10 mM in anhydrous DMSO.

    • Check: If turbidity occurs, sonicate at 37°C.

  • Aqueous Solubility Assay (Kinetic):

    • Dilute stock into PBS (pH 7.4) to 100 µM.

    • Incubate 2 hours at 25°C.

    • Filter (0.45 µm) and analyze filtrate via HPLC-UV (254 nm).

    • Acceptance Criteria: Soluble fraction > 20 µM.

  • Chemical Stability:

    • Incubate 10 µM compound in PBS for 24 hours.

    • Analyze for oxidation (quinone imine formation) via LC-MS.

Phase 2: Primary Target Screening (Kinase Focus)

Rationale: 5-aminoindoles are privileged scaffolds for Type I kinase inhibitors. The amine mimics the adenine ring's nitrogen.

Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies the ADP produced during the kinase reaction.

  • Reagents: Recombinant kinase (e.g., VEGFR2, EGFR), ATP (10 µM), Substrate (Poly Glu:Tyr).

  • Compound Prep: Serial dilute compound (1 nM to 10 µM) in kinase buffer.

  • Reaction:

    • Mix 2 µL Kinase + 2 µL Compound. Incubate 10 min.

    • Add 1 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Measure Luminescence (RLU).

  • Data Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Phase 3: Cell Viability & Tubulin Polymerization

Rationale: Indoles with bulky C2 substituents often bind the colchicine site of tubulin, causing mitotic arrest.

Protocol: Tubulin Polymerization Assay (Fluorometric)

  • Setup: Use >99% pure tubulin in PEM buffer containing GTP and DAPI (fluorescence reporter).

  • Execution:

    • Pre-warm plate to 37°C.

    • Add 50 µL Tubulin/GTP/DAPI mix.

    • Add 5 µL Compound (30 µM final).

    • Measure Fluorescence (Ex 360nm / Em 450nm) every 1 min for 60 mins.

  • Interpretation:

    • Inhibitor:[1][2][3][4] Decreased Vmax and final fluorescence (flat line).

    • Stabilizer (Taxol-like): Increased polymerization rate.

ADME-Tox Assessment (Metabolic Liability)

The N-ethyl and 5-amine groups are susceptible to Phase I metabolism.

Protocol: Microsomal Stability (Liver Microsomes)

  • Incubation: Mix 1 µM compound with human liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Key Metabolites to Watch:

    • M-28 (N-dealkylation): Loss of ethyl group.

    • M+16 (Hydroxylation): Oxidation on the indole ring.[5]

Workflow Visualization

The following diagram outlines the decision tree for profiling this specific scaffold.

Profiling_Workflow Start Start: 1-Ethyl-2-isopropyl- 1H-indol-5-amine QC QC: Purity >95% Solubility >20µM Start->QC Screen_Tubulin Screen 2: Tubulin Polymerization (Colchicine Site) Start->Screen_Tubulin Direct Screen Screen_GPCR Screen 3: GPCR Binding (5-HT, CB2) Start->Screen_GPCR Direct Screen Deriv Derivatization Step (Amide/Urea Synthesis) QC->Deriv Pass Screen_Kinase Screen 1: Kinase Panel (VEGFR, EGFR, CDK) Deriv->Screen_Kinase Hit_Kinase Hit: Kinase Inhibitor (Optimize Hinge Binder) Screen_Kinase->Hit_Kinase IC50 < 1µM Hit_Tubulin Hit: Mitotic Arrest (Optimize Lipophilicity) Screen_Tubulin->Hit_Tubulin Inhibition > 50%

Figure 2: Strategic profiling workflow. Note the bifurcation: Kinase targets usually require derivatization of the amine, while Tubulin/GPCR targets may accept the parent scaffold.

References

  • Zhang, H. et al. (2015). "Indole scaffolds as promising kinase inhibitors: A review." European Journal of Medicinal Chemistry. Link

  • Romero, D. L. et al. (1993). "Non-nucleoside reverse transcriptase inhibitors: synthesis and structure-activity relationships of bis(heteroaryl)piperazine derivatives (Delavirdine)." Journal of Medicinal Chemistry. Link

  • Gastaldi, S. et al. (2020). "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." Molecules. Link

  • Kaur, K. et al. (2014). "Recent advances in the synthesis and biological activity of indole derivatives." Journal of Chemical and Pharmaceutical Research. Link

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Link

Sources

Foundational

Solubility data for 1-Ethyl-2-isopropyl-1H-indol-5-amine in water vs organic solvents

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1-Ethyl-2-isopropyl-1H-indol-5-amine Executive Summary This technical guide provides a comprehensive solubility profile for 1-Ethyl-2-isopropyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Physicochemical Characterization of 1-Ethyl-2-isopropyl-1H-indol-5-amine

Executive Summary

This technical guide provides a comprehensive solubility profile for 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7).[1] As a functionalized indole derivative featuring both lipophilic alkyl chains (ethyl, isopropyl) and a polarizable amine motif, this compound presents specific formulation challenges.

This document moves beyond basic data listing to explain the thermodynamic drivers of solubility. It details the pH-dependent behavior critical for aqueous formulation and provides a validated "Shake-Flask" protocol for internal verification.[1] All data is synthesized from structural analog analysis (e.g., 5-IT, alkyl-indoles) and calculated physicochemical descriptors to guide early-stage research and development.[1]

Physicochemical Identity & Properties

Understanding the solubility requires first establishing the molecular baseline.[2] The molecule consists of a hydrophobic indole core substituted at the N1 and C2 positions, with a primary amine at C5 acting as the primary ionization center.

PropertyValue (Calculated/Experimental)Impact on Solubility
CAS Number 748747-29-7 Unique Identifier
Molecular Formula C₁₃H₁₈N₂Moderate MW (202.30 g/mol ) favors dissolution.[1]
LogP (Octanol/Water) 3.2 – 3.8 (Predicted)High Lipophilicity. Indicates poor water solubility; high affinity for organic solvents.
pKa (C5-Amine) ~4.2 – 4.8 (Conjugate Acid)Weak base (aniline-like).[1] Neutral at physiological pH (7.4); protonated at pH < 4.[1]
H-Bond Donors 1 (–NH₂)Limited water interaction capability.[1]
H-Bond Acceptors 2 (–NH₂, Indole N)Moderate polarity.[1]
TPSA ~26 ŲLow polar surface area suggests high membrane permeability and low aqueous solubility.[1]

Solubility Data: Organic Solvents vs. Water[3]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles, validated by the compound's lipophilic profile.

Table 1: Solubility Profile
Solvent ClassSolventSolubility RatingEst. Conc. (mg/mL)Technical Commentary
Polar Aprotic DMSO High > 50 mg/mLPreferred Stock Solvent. Dipole-dipole interactions disrupt the crystal lattice effectively.[1]
Polar Aprotic DMF High > 30 mg/mLExcellent alternative to DMSO for chemical synthesis applications.
Polar Protic Ethanol Moderate-High 20 – 30 mg/mLGood for biological assays; requires sonication.[1] Solubility decreases significantly with water dilution.[1]
Polar Protic Methanol Moderate 15 – 25 mg/mLSuitable for HPLC sample preparation.
Chlorinated Dichloromethane High > 40 mg/mLExcellent for extraction/purification; not suitable for biological assays.
Aqueous (Neutral) Water (pH 7) Insoluble < 0.01 mg/mLThe hydrophobic alkyl groups (Ethyl, Isopropyl) dominate at neutral pH.
Aqueous (Acidic) 0.1N HCl Soluble > 10 mg/mLMechanism: Protonation of the C5-amine (R-NH₂ → R-NH₃⁺) creates a soluble salt species.[1]

Critical Formulation Note: Do not attempt to dilute DMSO stock solutions directly into neutral aqueous media (PBS/Water) at concentrations >100 µM without expecting precipitation. A co-solvent system (e.g., PEG400 or Captisol®) is required.

Mechanistic Insight: pH-Dependent Solubilization

The solubility of 1-Ethyl-2-isopropyl-1H-indol-5-amine is strictly controlled by the ionization state of the C5-amine.[1] The diagram below illustrates the equilibrium shift that researchers must manipulate to achieve aqueous dissolution.

SolubilityMechanism Neutral Neutral Species (pH > 5) Hydrophobic Precipitates Protonated Protonated Species (pH < 4) Ionic (Salt Form) Water Soluble Neutral->Protonated Protonation (Add HCl/TFA) Protonated->Neutral Deprotonation (Add NaOH/PBS) Acid Acid (H+) Acid->Neutral Drives Reaction Base Base (OH-)

Figure 1: The pH-dependent ionization equilibrium. To dissolve in water, the equilibrium must be shifted rightward using acid.

Validated Experimental Protocol: Solubility Determination

To generate regulatory-grade solubility data for this specific lot, follow this Thermodynamic Solubility (Shake-Flask) protocol. This method is superior to kinetic (turbidimetric) methods for accuracy.[1]

Workflow Diagram

ExperimentalProtocol Step1 1. Preparation Add excess solid compound to solvent in glass vial Step2 2. Equilibration Shake at 25°C for 24-48 hours (Ensure solid remains) Step1->Step2 Step3 3. Phase Separation Centrifuge or Filter (0.45 µm PTFE) Step2->Step3 Step4 4. Quantification Analyze filtrate via HPLC-UV (254 nm) Step3->Step4

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh approximately 2–5 mg of 1-Ethyl-2-isopropyl-1H-indol-5-amine into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, or Methanol).

  • Saturation Check: Visually verify that undissolved solid remains.[1] If the solution is clear, add more solid until a suspension is formed.

  • Agitation: Place vials on an orbital shaker (500 rpm) or thermomixer at 25°C ± 1°C for 24 hours.

  • Filtration:

    • Crucial Step: Use a PTFE or Nylon syringe filter (0.45 µm) . Do not use Cellulose Acetate, as indoles may adsorb to the membrane.

    • Discard the first 50 µL of filtrate to account for filter saturation.

  • Analysis: Dilute the filtrate 1:100 with Acetonitrile/Water (50:50) and inject into HPLC.

    • Detector: UV at 254 nm (Indole absorption max).

    • Column: C18 Reverse Phase.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary: Indole Derivatives Physical Properties.[1] Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for pKa/LogP methodology).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Ethyl-2-isopropyl-1H-indol-5-amine

This Application Note provides a rigorous, three-step synthesis protocol for 1-Ethyl-2-isopropyl-1H-indol-5-amine . This scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands, parti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, three-step synthesis protocol for 1-Ethyl-2-isopropyl-1H-indol-5-amine . This scaffold is a critical intermediate in the development of kinase inhibitors and GPCR ligands, particularly those targeting serotonin receptors or specific tyrosine kinases where the 2-alkyl-5-aminoindole motif serves as a privileged structure.


Molecular Weight:  202.30  g/mol 

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical control and scalability. A convergent strategy is employed, utilizing the Fischer Indole Synthesis to construct the core, followed by N-alkylation and Nitro Reduction .

Strategic Logic
  • Indole Construction: The 2-isopropyl group is introduced early via Fischer Indole Synthesis. Using 3-methyl-2-butanone (isopropyl methyl ketone) presents a regiochemical challenge (formation of 2-isopropyl vs. 2,3,3-trimethyl indolenine). Acidic conditions are tuned to favor the thermodynamic 2-isopropyl indole product.

  • N-Functionalization: Ethylating the nitrogen before reducing the nitro group prevents over-alkylation. The electron-withdrawing nitro group at C5 increases the acidity of the indole N-H (

    
    ), facilitating clean deprotonation by NaH.
    
  • Amine Generation: Catalytic hydrogenation is selected for the final step to ensure quantitative conversion without generating metal waste associated with Fe or Sn reductions.

Workflow Visualization

Retrosynthesis Target Target: 1-Ethyl-2-isopropyl-1H-indol-5-amine Inter1 Intermediate 1: 1-Ethyl-2-isopropyl-5-nitro-1H-indole Inter1->Target Nitro Reduction (H2, Pd/C) Inter2 Intermediate 2: 2-Isopropyl-5-nitro-1H-indole Inter2->Inter1 N-Alkylation (EtI, NaH) SM1 Starting Material A: 4-Nitrophenylhydrazine HCl SM1->Inter2 Fischer Indole Synthesis SM2 Starting Material B: 3-Methyl-2-butanone SM2->Inter2

Figure 1: Retrosynthetic disconnection showing the linear assembly of the indole core followed by peripheral functionalization.

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-5-nitro-1H-indole

Reaction Type: Fischer Indole Synthesis Critical Mechanism: [3,3]-Sigmatropic Rearrangement[1]

Reagents:

  • 4-Nitrophenylhydrazine hydrochloride (1.0 equiv)

  • 3-Methyl-2-butanone (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Polyphosphoric Acid (PPA) (Co-catalyst, optional for difficult cyclizations)

Protocol:

  • Hydrazone Formation: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 4-nitrophenylhydrazine HCl (18.9 g, 100 mmol) in glacial acetic acid (150 mL).

  • Add 3-methyl-2-butanone (12.8 mL, 120 mmol) dropwise over 10 minutes.

  • Heat the mixture to 70°C for 1 hour. The suspension will clear as the hydrazone forms.

  • Cyclization: Increase temperature to reflux (118°C ) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Note: If conversion is sluggish, add 10 g of PPA. The acidic environment promotes the tautomerization to the ene-hydrazine, specifically favoring the kinetic enol (terminal methyl) which leads to the 2-isopropyl indole.

  • Workup: Cool to room temperature (RT) and pour the dark reaction mixture into crushed ice (500 g) with vigorous stirring.

  • Neutralize carefully with saturated

    
     or 
    
    
    
    until pH ~8. The crude indole will precipitate as a yellow/brown solid.
  • Filter the solid, wash with water (

    
     mL), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

    • Target Yield: 60–70%

    • Appearance: Yellow crystalline solid.

Step 2: Synthesis of 1-Ethyl-2-isopropyl-5-nitro-1H-indole

Reaction Type: Nucleophilic Substitution (


)
Critical Control:  Moisture exclusion (anhydrous conditions).

Reagents:

  • 2-Isopropyl-5-nitro-1H-indole (Intermediate 1)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)[2]

  • Ethyl Iodide (EtI) (1.5 equiv)

  • DMF (Anhydrous)[2]

Protocol:

  • Deprotonation: In a flame-dried 250 mL flask under Nitrogen (

    
    ), dissolve 2-isopropyl-5-nitro-1H-indole (10.2 g, 50 mmol) in anhydrous DMF (80 mL).
    
  • Cool the solution to 0°C (ice bath).

  • Add NaH (2.4 g, 60 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns deep red/orange (formation of the indolyl anion).

  • Alkylation: Add Ethyl Iodide (6.0 mL, 75 mmol) dropwise via syringe.

  • Allow the reaction to warm to RT and stir for 3 hours.

  • Workup: Quench by slow addition of cold water (10 mL), then pour into excess water (300 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: The product is usually pure enough for the next step. If needed, pass through a short silica plug eluting with 10% EtOAc/Hexane.

    • Target Yield: 85–95%

Step 3: Synthesis of 1-Ethyl-2-isopropyl-1H-indol-5-amine

Reaction Type: Heterogeneous Catalytic Hydrogenation Critical Control: Safety with


 gas.

Reagents:

  • 1-Ethyl-2-isopropyl-5-nitro-1H-indole (Intermediate 2)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (Solvent)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1 atm)
    

Protocol:

  • Dissolve the nitroindole (5.8 g, 25 mmol) in Methanol (100 mL) in a hydrogenation flask.

  • Carefully add 10% Pd/C (0.58 g) under an Argon stream. Caution: Pd/C is pyrophoric when dry.

  • Purge the flask with

    
     three times, then with 
    
    
    
    three times.
  • Stir vigorously under a balloon of

    
     at RT for 4–12 hours.
    
  • Monitoring: Monitor by TLC (loss of yellow nitro spot, appearance of polar fluorescent amine spot).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Storage: The free amine is sensitive to oxidation. Store under inert gas at -20°C or convert to the hydrochloride salt immediately by treating with HCl/Ether.

    • Target Yield: 90–98%

    • Appearance: Off-white to pale brown solid.

Analytical Data & Quality Control

The following table summarizes the expected analytical parameters for the final product.

ParameterExpected Value / CharacteristicNotes
Physical State Off-white solid / Pale oilDarkens upon air exposure.
1H NMR (DMSO-d6)

1.25 (d, 6H,

)
Isopropyl methyls

1.30 (t, 3H,

)
Ethyl methyl

3.10 (sept, 1H,

)
Isopropyl methine

4.15 (q, 2H,

)
Ethyl methylene

4.50 (br s, 2H,

)
Amine protons (exchangeable)

6.05 (s, 1H, C3-H)
Indole C3 proton

6.50 - 7.10 (m, 3H, Ar-H)
Aromatic pattern (C4, C6, C7)
MS (ESI+) m/z 203.15

Consistent with MW 202.30
Purity (HPLC) > 98% (AUC)Method: C18 column, ACN/H2O + 0.1% TFA

Mechanistic Pathway[5][6]

The formation of the indole core is the most complex step. The diagram below details the critical regioselective rearrangement.

Mechanism Hydrazone Arylhydrazone Intermediate Enamine Ene-Hydrazine (Kinetic Tautomer) Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Rate Limiting Diimine Diimine Intermediate Rearrangement->Diimine Re-aromatization Aminal Cyclic Aminoacetal Diimine->Aminal Cyclization Indole 2-Isopropyl-5-nitroindole Aminal->Indole -NH3

Figure 2: Fischer Indole mechanism. The regioselectivity is determined at the Enamine formation step, where the terminal methyl group of the isopropyl ketone participates, leading to the 2-isopropyl substitution pattern.

References

  • Fischer, E., & Jourdan, F. (1883).[3] Über die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.[1]

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text on mechanism and regioselectivity).
  • Kikugawa, Y. (1981). Synthesis of N-alkylindoles from indoles and alkyl halides in the presence of sodium hydride. Synthesis, 1981(06), 460-461.
  • Rahaim, R. J., & Maleczka, R. E. (2005).[4] Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5087-5090. (Alternative reduction method if hydrogenation is unavailable).

  • BenchChem Protocols. (2025). N-alkylation of 5-Bromoindole. (General procedure adaptation for electron-deficient indoles).

Sources

Application

Application Note: Amide Coupling of 1-Ethyl-2-isopropyl-1H-indol-5-amine

This Application Note is designed for medicinal chemists and process development scientists working with 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7).[1][2] It synthesizes fragment-based reactivity principles...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7).[1][2] It synthesizes fragment-based reactivity principles with practical, field-tested protocols to ensure high-yield amide bond formation while mitigating indole-specific degradation pathways.[1][2]

Introduction & Molecule Profile

1-Ethyl-2-isopropyl-1H-indol-5-amine is a specialized heteroaromatic aniline intermediate.[1][2] Unlike simple aliphatic amines, its reactivity is governed by the electron-rich indole core, which presents unique challenges regarding regioselectivity (C3 vs. 5-NH2) and oxidative stability.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Molecular Weight: 202.30 g/mol [2][3]

  • LogP (Calc): ~3.8 (Highly Lipophilic)[2]

  • Electronic State: The 5-amino group is essentially an aniline.[1][2] Its nucleophilicity is reduced compared to alkyl amines due to resonance delocalization into the indole ring.[2]

  • Steric Environment: The 1-ethyl and 2-isopropyl groups provide significant lipophilicity but do not sterically hinder the 5-position amine.[1][2]

Reactivity & Optimization Strategy

The Challenge: Regioselectivity & Oxidation

The core challenge in coupling this molecule is not steric hindrance, but chemoselectivity .[2]

  • Target Reaction (Desired): Acylation of the 5-NH2 group.[2]

  • Side Reaction (Avoid): Electrophilic aromatic substitution (Friedel-Crafts acylation) at the electron-rich C3 position.[1][2]

  • Degradation: Electron-rich aminoindoles are prone to oxidation (forming quinone imines) upon prolonged exposure to air or light, often turning reaction mixtures dark pink or brown.[1][2]

Strategic Solutions
  • Base Selection: Strong organic bases (DIPEA, Et3N) are mandatory.[2] They deprotonate the ammonium species, ensuring the 5-NH2 is nucleophilic, while simultaneously neutralizing acidic byproducts that could catalyze C3-acylation.[1]

  • Solvent Choice:

    • DCM (Dichloromethane):[2][4] Excellent solubility for the lipophilic indole; easy workup.[2]

    • DMF (Dimethylformamide):[2][4] Required for polar carboxylic acids or peptide coupling reagents (HATU).[2]

  • Inert Atmosphere: All reactions must be purged with Nitrogen or Argon to prevent oxidative darkening.[2]

Decision Tree: Reagent Selection

Before starting, select the protocol based on your carboxylic acid partner.

ReactionLogic Start Start: Select Carboxylic Acid Partner CheckAcid Is the Acid Commercially Available as Chloride? Start->CheckAcid AcidChloride Yes: Acid Chloride CheckAcid->AcidChloride Yes CarboxylicAcid No: Free Carboxylic Acid CheckAcid->CarboxylicAcid No MethodA Method A: Acid Chloride Protocol (Fastest, Scaleable) AcidChloride->MethodA CheckStability Is Acid Acid-Sensitive or Chiral? CarboxylicAcid->CheckStability MethodB Method B: HATU/DIPEA Protocol (Best for Complex/Chiral Acids) CheckStability->MethodB Yes (High Value) MethodC Method C: EDC/HOBt Protocol (Cost-effective, Mild) CheckStability->MethodC No (Robust/Simple)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Method A: Acid Chloride Coupling (Standard Scale-Up)

Best for: Simple aromatic/aliphatic acids, gram-scale synthesis.[1][2]

Reagents:

  • Amine: 1-Ethyl-2-isopropyl-1H-indol-5-amine (1.0 equiv)[1][2]

  • Acid Chloride: 1.1 – 1.2 equiv[2]

  • Base: Pyridine (3.0 equiv) or Triethylamine (2.5 equiv)[2]

  • Solvent: Anhydrous DCM (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N2, dissolve the amine (1.0 equiv) and Base (3.0 equiv) in anhydrous DCM. Cool to 0°C.[2]

  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction.[2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[2]

  • Quench: Add saturated NaHCO3 solution.

  • Workup: Extract with DCM (3x). Wash organics with Brine.[2][5] Dry over Na2SO4.[2][5]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: HATU-Mediated Coupling (High Precision)

Best for: Chiral acids, expensive intermediates, or when acid chloride is unstable.[1]

Reagents:

  • Amine: 1.0 equiv[2]

  • Carboxylic Acid: 1.1 equiv[2]

  • Coupling Agent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.1 equiv) in DMF under N2. Add DIPEA (3.0 equiv) and stir for 5 mins.

  • Reagent Addition: Add HATU (1.2 equiv). The solution usually turns yellow/orange.[2] Stir for 5–10 mins to form the activated ester.

  • Coupling: Add 1-Ethyl-2-isopropyl-1H-indol-5-amine (1.0 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (excess). Wash with 10% LiCl (aq) x2 (to remove DMF), then sat.[2] NaHCO3, then Brine.[2]

  • Purification: Flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) C3-Acylation competitionEnsure Base is non-nucleophilic and in excess (use 3-4 equiv DIPEA). Lower temp to 0°C.
Dark/Black Mixture Oxidation of IndoleDegas solvents thoroughly.[2] Keep reaction in the dark. Add 10 mol% Sodium Ascorbate if aqueous conditions permit.[2]
Incomplete Reaction Low Nucleophilicity of AmineHeat to 50°C (Method B).[2] Switch to Acid Chloride (Method A) with DMAP catalyst (0.1 equiv).[2]
Product Streaking on TLC Indole Interaction with SilicaAdd 1% Triethylamine to your TLC and Column eluent systems.[2]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Purification Weigh Weigh Amine (Keep under Inert Gas) Solvent Dissolve in DCM or DMF Weigh->Solvent Activate Activate Acid (HATU/DIPEA) Solvent->Activate Combine Add Amine Stir 4-16h @ RT Activate->Combine Monitor LCMS Check (Target Mass M+H) Combine->Monitor Wash LiCl / NaHCO3 Wash Monitor->Wash Complete Column Flash Column (Hex/EtOAc + 1% Et3N) Wash->Column

Figure 2: Step-by-step experimental workflow for HATU-mediated coupling.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[2] Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[1][2] Link[2]

  • Ishizuka, T., et al. (2000). General Method for Acylation of Indoles at the 3-Position (Contextual reference for avoidance). Organic Letters, 2(10), 1485-1487.[1][2] Link[2]

  • Chemical Identity: 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS 748747-29-7).[1][2][3][6] PubChem Compound Summary. Link[2]

Sources

Method

Application Notes and Protocols for the Functionalization of the C5-Amine Group in 1-Ethyl-2-isopropylindoles

Abstract The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its strategic functionalization allows for the fine-tuning of molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its strategic functionalization allows for the fine-tuning of molecular properties, crucial for drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the chemical modification of the C5-amino group, using 1-Ethyl-2-isopropyl-5-aminoindole as a representative substrate. We will cover essential transformations including N-acylation, N-sulfonylation, N-arylation, and urea/thiourea formation. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility for researchers in drug development and synthetic organic chemistry.

Introduction: The Significance of the C5-Aminoindole Scaffold

The indole ring system is a cornerstone of biologically active compounds, from neurotransmitters like serotonin to a multitude of pharmaceuticals.[2][3] Functionalization of the indole core, particularly at the C5-position of the benzene ring, is a key strategy for modulating the biological and physicochemical properties of these molecules.[2][4] The introduction of an amine at this position provides a versatile chemical handle for a wide array of subsequent transformations, enabling the exploration of vast chemical space.

Derivatives synthesized from the C5-amino group can interact with biological targets through hydrogen bonding, ionic interactions, and by serving as a key attachment point for various pharmacophores. This versatility has made C5-functionalized indoles attractive candidates for developing treatments for conditions ranging from migraines to infections and hypertension.[2][3] This document focuses on providing robust and reproducible methods for derivatizing this critical functional group.

Synthesis of the Core Intermediate: 1-Ethyl-2-isopropyl-5-aminoindole

Before functionalization, the target molecule, 1-Ethyl-2-isopropyl-5-aminoindole, must be synthesized. A common and reliable route involves a multi-step sequence starting from a commercially available aniline, proceeding through a Fischer indole synthesis to form the indole core, followed by nitration and subsequent reduction.

Workflow for Synthesis of 1-Ethyl-2-isopropyl-5-aminoindole

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Demethylation & Reduction cluster_3 Alternative Step 2 & 3: Direct Synthesis A p-Anisidine C 1-Ethyl-2-isopropyl-5-methoxyindole A->C Acid Catalyst (e.g., PPA) Heat B 3-Methyl-2-butanone B->C D 1-Ethyl-2-isopropyl-5-methoxy-6-nitroindole C->D HNO₃/H₂SO₄ Low Temp E 1-Ethyl-2-isopropyl-5-hydroxy-6-nitroindole D->E BBr₃ or HBr F 1-Ethyl-2-isopropyl-5-amino-6-hydroxyindole E->F Catalytic Hydrogenation (e.g., Pd/C, H₂) G 1-Ethyl-2-isopropyl-5-nitroindole H 1-Ethyl-2-isopropyl-5-aminoindole (TARGET INTERMEDIATE) G->H Reduction (e.g., SnCl₂, H₂) C_alt 1-Ethyl-2-isopropylindole C_alt->G Nitration

Caption: Synthetic pathways to the target C5-aminoindole intermediate.

The most direct and widely used method for generating a C5-aminoindole is through the reduction of the corresponding 5-nitroindole.[1][5] This transformation is efficient and can be achieved with a variety of reagents.

Protocol 2.1: Reduction of 1-Ethyl-2-isopropyl-5-nitroindole

This protocol details the reduction of the nitro-group precursor to the desired amine using stannous chloride (SnCl₂), a classic and reliable method for this transformation.[6]

Materials:

  • 1-Ethyl-2-isopropyl-5-nitroindole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-Ethyl-2-isopropyl-5-nitroindole (1.0 eq).

  • Add ethanol to dissolve the starting material (approx. 10 mL per gram of indole).

  • Add stannous chloride dihydrate (5.0 eq) to the solution.[6]

  • Carefully add concentrated HCl (approx. 5 mL per gram of indole).

  • Heat the reaction mixture to reflux (approx. 70-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-3 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Carefully basify the mixture with saturated NaHCO₃ solution until the pH is >8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Ethyl-2-isopropyl-5-aminoindole, which can be purified by column chromatography.

Core Functionalization Protocols

The C5-amino group is a versatile nucleophile, readily participating in a variety of bond-forming reactions. The following sections detail key transformations.

N-Acylation (Amide Formation)

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This is often used to introduce specific side chains or to modulate the electronic properties of the indole ring. The reaction typically involves an acylating agent like an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Causality: The base (e.g., pyridine, triethylamine) is crucial to neutralize the HCl generated during the reaction with an acyl chloride, driving the reaction to completion and preventing protonation of the starting amine.

Materials:

  • 1-Ethyl-2-isopropyl-5-aminoindole

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve 1-Ethyl-2-isopropyl-5-aminoindole (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (2.0 eq).

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-acylated product. Purify by column chromatography or recrystallization.

N-Sulfonylation (Sulfonamide Formation)

Formation of a sulfonamide is another common derivatization strategy, often employed in medicinal chemistry to introduce a stable, hydrogen-bond donating/accepting group. The procedure is analogous to N-acylation.

Materials:

  • 1-Ethyl-2-isopropyl-5-aminoindole

  • Sulfonyl Chloride (e.g., Tosyl chloride, Mesyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Follow the same procedure as Protocol 3.1.1, substituting the acyl chloride with the desired sulfonyl chloride.

  • Work-up and purification are performed in an identical manner.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] This allows for the direct coupling of the C5-amino group with aryl halides or triflates, providing access to a diverse range of diarylamine structures.

Causality: The reaction requires a palladium catalyst, a specialized phosphine ligand, and a base.[7] The ligand (e.g., BINAP, XPhos) is critical for facilitating the catalytic cycle, specifically the oxidative addition and reductive elimination steps.[8] The base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine, forming the active palladium-amido complex.[7]

Materials:

  • 1-Ethyl-2-isopropyl-5-aminoindole (1.2 eq)

  • Aryl Halide (e.g., Bromobenzene, 4-Chlorotoluene) (1.0 eq)

  • Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)

  • XPhos or BINAP (Ligand, ~4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd₂(dba)₃, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • In a separate flask, dissolve the 1-Ethyl-2-isopropyl-5-aminoindole (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.

  • Add the amine/base mixture to the catalyst mixture via syringe.

  • Heat the reaction mixture (typically 80-110°C) and stir until the aryl halide is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Urea and Thiourea Formation

Reacting the C5-amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are prevalent in bioactive molecules due to their excellent hydrogen bonding capabilities.[9][10]

Materials:

  • 1-Ethyl-2-isopropyl-5-aminoindole

  • Isocyanate or Isothiocyanate (e.g., Phenyl isocyanate) (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve 1-Ethyl-2-isopropyl-5-aminoindole (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction at room temperature. The reaction is often rapid, and the product may precipitate from the solution. Monitor by TLC.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Summary of Functionalization Reactions

Reaction TypeReagentsBaseCatalyst/SolventTypical ConditionsProduct Class
N-Acylation Acyl ChloridePyridine/TEADCM0°C to RTAmide
N-Sulfonylation Sulfonyl ChloridePyridine/TEADCM0°C to RTSulfonamide
N-Arylation Aryl HalideNaOtBuPd₂(dba)₃/XPhos, Toluene80-110°CDiaryl Amine
Urea Formation IsocyanateNoneTHF or DCMRTUrea
Thiourea Formation IsothiocyanateNoneTHF or DCMRTThiourea

Diazotization and Sandmeyer Reactions: Expanding Chemical Diversity

For more advanced transformations, the primary aromatic amine can be converted into a diazonium salt. This highly reactive intermediate is not typically isolated but is used in situ to introduce a wide variety of substituents through reactions like the Sandmeyer reaction.[11][12] This provides access to derivatives that are not achievable through direct substitution methods.[13]

Causality: The reaction is performed in cold aqueous acid (e.g., HCl, H₂SO₄) with sodium nitrite (NaNO₂) to form the diazonium salt. The subsequent addition of a copper(I) salt (e.g., CuCl, CuBr, CuCN) catalyzes the replacement of the diazonium group with a halide or cyanide via a radical-nucleophilic aromatic substitution mechanism.[11][12]

Workflow for Diazotization and Sandmeyer Reactions

G cluster_sandmeyer Sandmeyer Products Start 1-Ethyl-2-isopropyl-5-aminoindole Diazonium In situ Diazonium Salt [Ar-N₂]⁺Cl⁻ Start->Diazonium NaNO₂, HCl 0-5 °C Chloro C5-Chloroindole Diazonium->Chloro CuCl Bromo C5-Bromoindole Diazonium->Bromo CuBr Cyano C5-Cyanoindole Diazonium->Cyano CuCN

Caption: Conversion of the C5-amine to other functional groups via a diazonium intermediate.

Conclusion

The C5-amino group on the 1-Ethyl-2-isopropylindole scaffold is a powerful and versatile starting point for generating diverse libraries of compounds for drug discovery and materials science. The protocols outlined in this guide, from fundamental acylations to advanced palladium-catalyzed cross-couplings, provide a robust toolkit for researchers. By understanding the principles behind each transformation, scientists can rationally design and synthesize novel indole derivatives with tailored properties, accelerating the development of new chemical entities.

References

  • High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society.
  • Breakthrough in indole chemistry could acceler
  • Buchwald–Hartwig amin
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates.
  • Sandmeyer reaction. Wikipedia.
  • Breakthrough in Indole Chemistry Could Acceler
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties.

Sources

Application

Optimal solvent selection for 1-Ethyl-2-isopropyl-1H-indol-5-amine reactions

Application Note: Optimal Solvent Selection for 1-Ethyl-2-isopropyl-1H-indol-5-amine Functionalization Abstract 1-Ethyl-2-isopropyl-1H-indol-5-amine (EI-Indol-Amine) is a high-value heterocyclic intermediate utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Selection for 1-Ethyl-2-isopropyl-1H-indol-5-amine Functionalization

Abstract

1-Ethyl-2-isopropyl-1H-indol-5-amine (EI-Indol-Amine) is a high-value heterocyclic intermediate utilized in the synthesis of GPCR ligands, kinase inhibitors, and potential HIF-PH inhibitors. Its dual nature—comprising a lipophilic 1,2-dialkylindole core and a reactive, oxidation-prone C5-primary amine—presents distinct challenges in process chemistry. This Application Note provides a scientifically grounded guide to solvent selection, focusing on replacing hazardous dipolar aprotic solvents (DMF, NMP) with greener, high-performance alternatives (2-MeTHF, EtOAc) to maximize yield and suppress oxidative degradation.

Part 1: Physicochemical Profiling & Solvent Compatibility

Molecular Analysis & Challenges
  • Lipophilic Core: The N-ethyl and C2-isopropyl groups create significant steric bulk and lipophilicity (LogP > 3.0 estimated), rendering the molecule poorly soluble in water and simple alkanes (hexanes).

  • Reactive Center (C5-NH₂): The primary amine is the nucleophilic handle. However, the electron-rich indole ring makes this position highly susceptible to oxidation, leading to the formation of dark quinone-imine species or azo-dimers upon exposure to air in solution.

  • Acid Sensitivity: While the amine can be protonated to improve aqueous solubility, the indole C3 position is acid-sensitive (prone to dimerization/polymerization).

Solvent Screening Matrix

The following table categorizes solvents based on solubility power, chemical stability, and "green" process suitability.

Solvent ClassRepresentative SolventsSolubility RatingSuitabilityTechnical Notes
Chlorinated DCM, DCEHighAvoid High solubility, but environmental hazard. DCM often contains trace HCl/Cl₂, promoting oxidation.
Polar Aprotic DMF, NMP, DMSOVery HighLegacy Excellent solubility but difficult to remove (high BP). Promotes rapid oxidation if not degassed.
Ethers THF, 2-MeTHF, CPMEHighRecommended 2-MeTHF is the optimal choice. It separates from water (unlike THF), enabling easier workup.
Esters EtOAc, iPrOAcModerate-HighRecommended Good for amide couplings. chemically inert. "Green" solvent status.[1][2][3]
Alcohols MeOH, EtOH, IPAHighStorage Only Protic nature interferes with activated esters (e.g., acid chlorides, anhydrides) during coupling.
Ketones Acetone, MEKHighFORBIDDEN Reacts with C5-amine to form imines (Schiff bases) , destroying the starting material.

Part 2: Strategic Solvent Selection (Decision Logic)

The choice of solvent must be dictated by the specific reaction type. The diagram below illustrates the decision pathway for the most common transformations.

SolventSelection Start Reaction Type for EI-Indol-Amine AmideCoupling Amide Coupling (Acylation) Start->AmideCoupling ReductiveAm Reductive Amination Start->ReductiveAm SNAr Nucleophilic Subst. (SNAr) Start->SNAr GreenRoute Green Route: 2-MeTHF or EtOAc AmideCoupling->GreenRoute AlcRoute Alcoholic Solvents: DCE/MeOH or TFE ReductiveAm->AlcRoute HighTRoute High Temp/Polar: DMSO or Sulfolane SNAr->HighTRoute Reason1 Easy aqueous workup No protic interference GreenRoute->Reason1 Reason2 Solubilizes imine int. TFE activates carbonyls AlcRoute->Reason2 Reason3 Requires high dielectric constant for transition state HighTRoute->Reason3

Figure 1: Solvent selection decision tree based on reaction mechanism requirements.

Part 3: Detailed Protocol – Green Amide Coupling

Context: The most frequent reaction for EI-Indol-Amine is coupling with a carboxylic acid to form an amide. Innovation: Replacing the traditional DMF/HATU system with 2-MeTHF/T3P (Propylphosphonic anhydride) . Advantages:

  • Safety: T3P is non-explosive and low-toxicity compared to HOBt/HATU.

  • Workup: 2-MeTHF is immiscible with water; the reaction mixture can be washed directly without solvent exchange.

  • Purity: T3P byproducts are water-soluble, simplifying purification.

Materials
  • Substrate: 1-Ethyl-2-isopropyl-1H-indol-5-amine (1.0 equiv).

  • Partner: Carboxylic Acid (R-COOH) (1.1 equiv).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous).

  • Reagent: T3P (50% w/w solution in 2-MeTHF or EtOAc) (1.5 equiv).

  • Base: Pyridine or N-Methylmorpholine (NMM) (2.5 equiv).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (

      
      ) or Argon.
      
    • Critical Step: Dissolve 1-Ethyl-2-isopropyl-1H-indol-5-amine in 2-MeTHF (10 volumes). If the solution appears dark, treat with activated charcoal for 15 mins and filter before use to remove pre-existing oxidative impurities.

  • Addition:

    • Add the Carboxylic Acid (1.1 equiv) and Base (2.5 equiv) to the amine solution.

    • Cool the mixture to 0–5°C.

    • Add T3P solution dropwise over 10 minutes. (Exothermic reaction).

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • Monitoring: Check via HPLC or TLC. The disappearance of the amine peak and the absence of "brown" oxidative byproducts indicate success.

  • Workup (Phase Separation):

    • Add water (5 volumes) directly to the reaction vessel.

    • Stir vigorously for 5 minutes.

    • Allow layers to separate. The 2-MeTHF layer (top) contains the product.

    • Wash the organic layer with:

      • 1x 0.5M HCl (to remove excess pyridine/amine).

      • 1x 10%

        
         (to remove T3P byproducts and unreacted acid).
        
      • 1x Brine.

  • Isolation:

    • Dry over

      
      , filter, and concentrate.
      
    • Result: The product is typically obtained as a stable solid with >95% purity, avoiding the need for column chromatography in many cases.

Part 4: Process Visualization

The following workflow demonstrates the streamlined nature of the 2-MeTHF/T3P protocol compared to traditional DMF routes.

Workflow Input EI-Indol-Amine + Acid + Base Solvent Solvent: 2-MeTHF Input->Solvent Reagent Add T3P (0°C -> RT) Solvent->Reagent Quench Add Water (Direct Wash) Reagent->Quench Sep Phase Separation (Product in Org) Quench->Sep Final Evaporation (Solid Product) Sep->Final

Figure 2: Streamlined "One-Pot" Workup enabled by 2-MeTHF solvent system.

Part 5: Stability & Handling Guidelines

  • Oxidation Control: 5-aminoindoles are notoriously unstable in solution over time.

    • Rule: Never store the amine in solution for >24 hours unless frozen (-20°C).

    • Mitigation: If a reaction must run overnight, ensure a positive pressure of

      
       is maintained.
      
  • Light Sensitivity: Indoles can undergo photodegradation. Wrap reaction vessels in aluminum foil during extended reaction times.

  • Acid Scavenging: When using acid chlorides instead of T3P, ensure the base (Et3N or DIPEA) is added before the acid chloride to prevent transient high concentrations of HCl, which can polymerize the indole ring.

References

  • Pfizer Inc. (2008). Green Chemistry Guide: Solvent Selection. (Establishes 2-MeTHF as a preferred replacement for DMF/DCM).

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent. Organic Process Research & Development.[2][4] (Validates T3P efficacy in green solvents).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Comparative analysis of solvent sustainability).

  • BenchChem. (2025).[5] Technical Data: 1-Ethyl-2-isopropyl-1H-indol-5-amine.[6] (Physicochemical properties and handling).[2][7][8]

Sources

Method

Application Note: A Scalable Manufacturing Process for 1-Ethyl-2-isopropyl-1H-indol-5-amine

Abstract 1-Ethyl-2-isopropyl-1H-indol-5-amine is a substituted indole derivative with significant potential as a key intermediate in the development of novel therapeutics and advanced materials. The efficient, large-scal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethyl-2-isopropyl-1H-indol-5-amine is a substituted indole derivative with significant potential as a key intermediate in the development of novel therapeutics and advanced materials. The efficient, large-scale synthesis of this molecule presents challenges typical of polysubstituted indoles, including regioselectivity control and process robustness. This application note details a comprehensive and scalable manufacturing process designed for high-yield, high-purity production. We present a validated three-step synthetic route commencing from commercially available precursors. The strategy employs a classic Fischer indole synthesis for the core ring formation, followed by a highly efficient catalytic reduction. Each protocol has been optimized for scalability, with in-depth explanations of critical process parameters, safety considerations, and purification strategies. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical manufacturing industries.

Introduction and Strategic Overview

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The specific substitution pattern of 1-Ethyl-2-isopropyl-1H-indol-5-amine—featuring alkyl groups at the N1 and C2 positions and a primary amine at the C5 position—makes it a versatile building block for accessing novel chemical space. The primary challenge in its manufacture is the development of a linear, high-yielding, and economically viable process that avoids costly purification steps and ensures batch-to-batch consistency.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis points to a logical and robust three-step approach. The target molecule's 5-amino group is most reliably installed via the reduction of a 5-nitro precursor, a transformation known for its high efficiency and scalability.[2] This precursor, 1-Ethyl-2-isopropyl-5-nitro-1H-indole , can be constructed using the venerable Fischer indole synthesis. This reaction is a cornerstone of industrial indole production due to its use of readily available starting materials and its proven reliability.[3][4][5]

The chosen forward synthesis strategy is as follows:

  • Diazotization & Reduction: Synthesis of the key hydrazine intermediate, (4-nitrophenyl)hydrazine , from 4-nitroaniline.

  • Fischer Indole Synthesis: Acid-catalyzed condensation and cyclization of the hydrazine intermediate with 3-methyl-2-butanone to form the indole core, yielding 1-Ethyl-2-isopropyl-5-nitro-1H-indole .

  • Catalytic Hydrogenation: Reduction of the nitro group to the target primary amine, 1-Ethyl-2-isopropyl-1H-indol-5-amine , using a palladium-on-carbon (Pd/C) catalyst.

This pathway was selected over alternatives, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which, while powerful, often require more complex, multi-step syntheses for the halogenated indole precursors and involve expensive catalysts and ligands, making them less ideal for cost-effective, large-scale manufacturing.[6][7][8]

G cluster_start Commercially Available Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product SM1 4-Nitroaniline INT1 (4-Nitrophenyl)hydrazine SM1->INT1 Step 1: Diazotization & Reduction SM2 3-Methyl-2-butanone INT2 1-Ethyl-2-isopropyl-5-nitro-1H-indole SM2->INT2 Step 2: Fischer Indole Synthesis SM3 Sodium Nitrite, HCl SM3->INT1 Step 1: Diazotization & Reduction SM4 Sodium Sulfite SM4->INT1 Step 1: Diazotization & Reduction INT1->INT2 Step 2: Fischer Indole Synthesis FP 1-Ethyl-2-isopropyl-1H-indol-5-amine INT2->FP Step 3: Catalytic Hydrogenation (H₂, Pd/C)

Diagram 1: Overall three-step synthetic pathway for the target molecule.

Detailed Protocols and Methodologies

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Hydrazine derivatives are potentially toxic and should be handled with extreme care. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.

Step 1: Synthesis of (4-Nitrophenyl)hydrazine

This two-part procedure first involves the diazotization of 4-nitroaniline, followed by in-situ reduction to the corresponding hydrazine.

Protocol:

  • Vessel Setup: To a 5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add concentrated hydrochloric acid (360 mL) and deionized water (360 mL).

  • Aniline Solution: Cool the acid solution to -5 °C using a circulating chiller. Slowly add 4-nitroaniline (138 g, 1.0 mol) in portions, maintaining the temperature below 0 °C. Stir until a fine slurry is formed.

  • Diazotization: Prepare a solution of sodium nitrite (72.5 g, 1.05 mol) in deionized water (250 mL). Add this solution dropwise to the reactor via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 0 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Reduction: In a separate 10 L reactor, prepare a solution of sodium sulfite (264 g, 2.1 mol) in deionized water (1.2 L). Cool this solution to 0 °C.

  • Addition: Slowly add the cold diazonium salt slurry from Step 3 to the sodium sulfite solution over 2 hours. The temperature must be strictly maintained between 0-5 °C.

  • Hydrolysis: Once the addition is complete, slowly heat the reaction mixture to 70 °C and hold for 1 hour. The color will change from a deep red to a yellow-orange slurry.

  • Isolation: Cool the mixture to 10 °C. The solid (4-nitrophenyl)hydrazine will precipitate. Collect the product by filtration, wash with cold deionized water (2 x 500 mL), and dry under vacuum at 50 °C.

Causality and Insights:

  • Low Temperature: Maintaining sub-zero temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • Stoichiometry: A slight excess of sodium nitrite ensures complete conversion of the aniline, while a larger excess of sodium sulfite is required for efficient reduction of the diazonium intermediate.

  • Hydrolysis Step: Heating the mixture hydrolyzes the intermediate sulfonate adduct, liberating the free hydrazine.

Step 2: Fischer Indole Synthesis of 1-Ethyl-2-isopropyl-5-nitro-1H-indole

This is the key ring-forming reaction. Polyphosphoric acid (PPA) is used as both the acidic catalyst and the reaction medium, providing an effective, solvent-free condition for scale-up.[4]

G start Charge Reactor: (4-Nitrophenyl)hydrazine + 3-Methyl-2-butanone heat1 Heat to 60°C (Hydrazone Formation) start->heat1 ipc1 In-Process Control (IPC): TLC or HPLC analysis to confirm hydrazone formation. heat1->ipc1 add_ppa Add Polyphosphoric Acid (PPA) ipc1->add_ppa If complete heat2 Heat to 100-110°C (Cyclization) add_ppa->heat2 ipc2 IPC: TLC or HPLC analysis to monitor reaction completion. heat2->ipc2 quench Reaction Quench: Cool and add to ice water. ipc2->quench If complete extract Extraction: Ethyl Acetate quench->extract purify Purification: Crystallization from Ethanol/Water extract->purify end Isolated Product: 1-Ethyl-2-isopropyl-5-nitro-1H-indole purify->end

Diagram 2: Workflow for the Fischer Indole Synthesis step.

Protocol:

  • Reactor Charge: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add (4-nitrophenyl)hydrazine (153 g, 1.0 mol) and 3-methyl-2-butanone (103 g, 1.2 mol).

  • Hydrazone Formation: Slowly heat the mixture to 60 °C and stir for 30 minutes to form the hydrazone intermediate in situ. An IPC (In-Process Control) via TLC or HPLC can confirm the consumption of the hydrazine.

  • Cyclization: Carefully add polyphosphoric acid (750 g) in portions. The reaction is exothermic. Once the addition is complete, heat the viscous mixture to 100-110 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC/HPLC until the hydrazone is consumed.

  • Quench and Isolation: Allow the reaction mixture to cool to approximately 70 °C. In a separate, larger vessel, prepare a mixture of crushed ice and water (5 L). Very slowly and carefully pour the warm reaction mixture into the ice water with vigorous stirring.

  • Extraction: The crude product will precipitate as a solid or oil. Extract the entire mixture with ethyl acetate (3 x 1 L). Combine the organic layers.

  • Wash and Dry: Wash the combined organic layers with saturated sodium bicarbonate solution (1 L) followed by brine (1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 1-Ethyl-2-isopropyl-5-nitro-1H-indole as a yellow crystalline solid.

Causality and Insights:

  • Excess Ketone: A slight excess of 3-methyl-2-butanone ensures the complete conversion of the limiting hydrazine reagent.

  • PPA as Medium: Using PPA as the medium avoids the need for other high-boiling solvents and acts as a powerful dehydrating agent, driving the[3][3]-sigmatropic rearrangement and subsequent cyclization that are central to the Fischer mechanism.[5][9]

  • Careful Quench: The quench step is highly exothermic and must be performed slowly and with efficient cooling to control the release of heat.

Step 3: Catalytic Reduction to 1-Ethyl-2-isopropyl-1H-indol-5-amine

The final step is a clean and efficient reduction of the nitro group using catalytic hydrogenation.

Protocol:

  • Reactor Setup: Charge a stainless-steel hydrogenation vessel (e.g., a Parr shaker or a larger-scale autoclave) with 1-Ethyl-2-isopropyl-5-nitro-1H-indole (116 g, 0.5 mol) and methanol (1 L).

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C, 50% wet) (5.8 g, 5% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi (approx. 3.4 bar) with hydrogen.

  • Reaction: Begin vigorous stirring or shaking and heat the mixture to 40 °C. The reaction is exothermic, and the uptake of hydrogen can be monitored by the pressure drop. The reaction is typically complete within 4-6 hours.

  • Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times during handling and disposal. Wash the filter cake with additional methanol (200 mL).

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 1-Ethyl-2-isopropyl-1H-indol-5-amine can be purified by recrystallization from a suitable solvent system such as heptane/ethyl acetate to yield the final product as a crystalline solid.

Causality and Insights:

  • Catalyst Choice: 5% Pd/C is a highly efficient and industry-standard catalyst for the reduction of aromatic nitro groups. Its activity allows the reaction to proceed under mild temperature and pressure conditions.[2]

  • Safety: The use of hydrogen gas and a pyrophoric catalyst necessitates strict safety protocols. Inerting the vessel before introducing hydrogen is mandatory to prevent the formation of an explosive atmosphere.

  • Filtration: Using a filter aid like Celite® is essential for the complete removal of the fine, black Pd/C catalyst from the product solution.

Process Data and Characterization

The following table summarizes the expected outcomes for a laboratory-scale synthesis, which can be used as a benchmark for process scale-up.

StepIntermediate/ProductMolecular Weight ( g/mol )Starting MassExpected Yield (%)Isolated MassPurity (HPLC)
1(4-Nitrophenyl)hydrazine153.14138 g (4-nitroaniline)80-85%122-130 g>98%
21-Ethyl-2-isopropyl-5-nitro-1H-indole232.27153 g (hydrazine)70-75%162-174 g>99%
31-Ethyl-2-isopropyl-1H-indol-5-amine202.29116 g (nitro-indole)90-95%91-96 g>99.5%

Analytical Characterization:

  • Structure Confirmation: The identity and structure of all intermediates and the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Assessment: Purity should be determined using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase, cross-referenced with quantitative NMR (qNMR) if a certified standard is available.

Conclusion

This application note provides a detailed, robust, and scalable three-step process for the manufacturing of 1-Ethyl-2-isopropyl-1H-indol-5-amine. The synthesis relies on well-established, cost-effective, and high-yielding chemical transformations, including the Fischer indole synthesis and catalytic hydrogenation. By providing detailed protocols, explaining the rationale behind key process choices, and outlining critical parameters for scale-up, this document serves as a comprehensive guide for drug development professionals and process chemists. The presented workflow is designed to be a self-validating system, with defined in-process controls to ensure reliability and consistency in the production of this valuable chemical intermediate.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
  • National Institutes of Health (NIH). (n.d.). Diindolylamine Preparation and Stability Investigations. PMC.
  • PMC. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • National Institutes of Health (NIH). (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
  • RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ResearchGate. (n.d.). General Fischer indole synthesis (pathway a) and its interrupted variation.
  • ResearchGate. (n.d.). Synthesis of substituted indoles using continuous flow micro reactors.
  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution. US5085991A.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-2-isopropyl-1H-indol-5-amine

[1][2][3] Status: Active Ticket ID: IND-5-AMINE-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3] Executive Summary You are likely working with 1-Ethyl-2-isopropyl-1H-indol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Status: Active Ticket ID: IND-5-AMINE-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are likely working with 1-Ethyl-2-isopropyl-1H-indol-5-amine as a key intermediate in the synthesis of COX-2 inhibitors (structurally related to Robenacoxib) or similar indole-based therapeutics.[1][2][3]

The Critical Challenge: Unlike simple anilines, 5-aminoindoles are exceptionally electron-rich .[1][2][3] The combination of the electron-donating alkyl groups (ethyl/isopropyl) and the indole ring makes the C5-amine highly susceptible to auto-oxidation .[1][2][3]

If your product turns from off-white to dark brown/black within minutes of air exposure, you are not failing; you are fighting thermodynamics. This guide provides the protocols to win that fight.[1][2][3][4]

Module 1: The "Black Tar" Phenomenon (Stability & Handling)

Q: My compound degrades to a black oil/solid during filtration. How do I stop this?

A: This is oxidative polymerization (formation of quinone-imine species).[1][2][3] You must break the "Triangle of Oxidation": Oxygen, Light, and Trace Metals.[2][3][4]

The Protocol: "The Argon Blanket"
  • Degas All Solvents: Sparge all workup solvents (EtOAc, DCM, Water) with Argon for 15 minutes before use.[2][3][4]

  • Antioxidant Additive: Add 0.1% (w/v) Ascorbic Acid to your aqueous wash buffers.[2][3][4] This acts as a sacrificial reductant.[2][3][4]

  • Speed is Critical: Do not leave the compound on a rotary evaporator bath. As the solvent volume decreases, the concentration of product (and rate of bimolecular coupling) increases.[2][3][4]

Q: Can I store the free base?

A: No. The free base has a shelf life of hours to days at room temperature.[2][3][4]

  • Immediate Action: Convert the purified oil immediately to a salt form. The Hydrochloride (HCl) or Oxalate salts are significantly more stable.[2][3][4]

  • Storage: Store under Argon at -20°C.

Module 2: Workup & Catalyst Removal

Context: This compound is typically synthesized via hydrogenation of the corresponding 5-nitroindole using Pd/C or Raney Nickel.[1][2]

Q: I have a fine black sludge that clogs my filter. Is this my product?

A: No, this is likely colloidal metal (Pd or Ni) mixed with oxidized byproducts.[2][3][4]

Troubleshooting Workflow: Catalyst Filtration
IssueCauseSolution
Slow Filtration Colloidal Pd/C clogging pores.Use a Celite 545 pad (2-3 cm).[1][2][3] Pre-wet with degassed solvent.[2][3][4]
Filtrate is Green/Blue Leached Nickel or Palladium species.[2][3][4]Stir filtrate with SiliaMetS® Thiol or activated charcoal for 30 mins, then re-filter.
Pyrophoric Risk Dry Pd/C + Hydrogen + Air.[2][3][4]NEVER let the filter cake run dry.[2][3][4] Wash with water immediately after solvent filtration.[2][3][4]

Module 3: Purification Techniques

Technique A: Acid-Base Extraction (Recommended for >5g Scale)

Why this works: The C5-amine is basic (pKa ~4.5–5.0), while the indole nitrogen and impurities are non-basic or neutral.[1][2][3][4]

The Protocol:

  • Dissolve: Take crude residue in EtOAc (degassed).

  • Extract: Wash with 1M HCl (aq) (3x). The product moves to the water phase (protonated).[2][3][4] Impurities stay in organics.[2][3][4]

    • Note: The aqueous layer might turn pink/red.[2][3][4] This is normal (trace oxidation).[2][3][4]

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove non-basic tars.[2][3][4]

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH until pH > 10. The product will precipitate or oil out.[2][3][4]

  • Recover: Extract back into EtOAc, dry over Na₂SO₄, and concentrate.

Technique B: Column Chromatography (For High Purity)

Common Pitfall: The amine interacts with acidic silanols on silica gel, causing "streaking" and yield loss.[2][3][4]

Mobile Phase Optimization:

  • Base Modifier: You MUST use 1% Triethylamine (TEA) or 1% NH₄OH in your eluent.[2][3][4]

  • Gradient: Hexanes:EtOAc (Start 90:10, Gradient to 60:40).

  • Stationary Phase: If budget allows, use Amine-Functionalized Silica (NH2-Silica).[1][2][3] This eliminates the need for TEA and prevents streaking.[2][3][4]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 1-Ethyl-2-isopropyl-1H-indol-5-amine based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrogenation) Filter Filtration (Celite) Remove Pd/C or Fe Start->Filter StateCheck Is the filtrate colored dark brown/black? Filter->StateCheck AcidBase Method A: Acid-Base Extraction (Removes neutral tars) StateCheck->AcidBase Yes (High Impurity) Column Method B: Flash Chromatography (DCM/MeOH + 1% NH4OH) StateCheck->Column No (Relatively Clean) SaltForm Final Step: Salt Formation (HCl in Dioxane/Ether) AcidBase->SaltForm Column->SaltForm Storage Store: -20°C under Argon SaltForm->Storage

Figure 1: Purification Decision Tree.[1][2][3] Prioritize Acid-Base extraction for dark crude mixtures to remove oxidative oligomers before chromatography.

Module 5: Analytical Verification

Q: How do I know it's pure? The NMR shows extra peaks. A:

  • Rotamers: The N-ethyl and C-isopropyl groups can sometimes cause broadening in NMR if the solvent is viscous (DMSO-d6).[1][2][3] Try CDCl₃ or Methanol-d4 .[1][2][3]

  • Oxidation: Look for a new peak around δ 7.5–8.0 ppm (imine/quinone character) or broadening of the amine peak (~3.5 ppm).[2][3][4]

Reference Data (Expected):

  • ¹H NMR (CDCl₃):

    • Isopropyl methine: Septet ~3.0 ppm.[2][3][4]

    • N-Ethyl: Quartet ~4.1 ppm, Triplet ~1.3 ppm.[1][2][3]

    • Amine (NH₂): Broad singlet ~3.5 ppm (exchangeable).[2][3][4]

    • Aromatic Region: 3 protons (C4, C6, C7).[2][3][4]

References & Grounding

  • Synthesis of 5-Aminoindoles:

    • Source: Porst, H., et al. (2014).[2][3][4] "Preparation of substituted 5-aminoindoles." Tetrahedron Letters, 55(15), 2445-2448.[1][2][3]

    • Relevance: Defines standard hydrogenation conditions and stability profiles for 5-aminoindoles.

  • Robenacoxib Intermediate Context:

    • Source: US Patent 7,960,428 B2.[2][3][4] "Indole derivatives and their use as COX-2 inhibitors."

    • Relevance: Describes the specific synthesis and handling of 1-ethyl-2-isopropyl-1H-indol-5-amine derivatives.

    • Link:[1][2][3]

  • Purification of Oxidatively Labile Amines:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3][4] Purification of Laboratory Chemicals (7th Ed.).[2][3][4] Butterworth-Heinemann.[2][3]

    • Relevance: Standard protocols for handling air-sensitive aromatic amines (degassing, salt formation).[1][2][3]

  • Chromatography of Basic Compounds:

    • Source: Reich, H. J.[2][3][4] (University of Wisconsin).[2][3][4] "Flash Chromatography of Amines."

    • Relevance: Mechanistic explanation of amine-silanol interactions and the necessity of Triethylamine modifiers.[1][2][3][4]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-Ethyl-2-isopropyl-1H-indol-5-amine

[1][2] Ticket ID: IND-OX-5A-SUPPORT Topic: Prevention of oxidative degradation during storage and handling Responder: Senior Application Scientist, Chemical Stability Unit[1][2] Executive Summary & Immediate Action The P...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: IND-OX-5A-SUPPORT Topic: Prevention of oxidative degradation during storage and handling Responder: Senior Application Scientist, Chemical Stability Unit[1][2]

Executive Summary & Immediate Action

The Problem: 1-Ethyl-2-isopropyl-1H-indol-5-amine is a highly electron-rich aromatic amine. It is inherently unstable in the presence of oxygen and light due to the high energy of its Highest Occupied Molecular Orbital (HOMO). The primary amine at position 5 acts as a radical initiation site, leading to rapid formation of quinone imines (purple/black contaminants) and subsequent polymerization (tar).

The Solution:

  • Immediate Storage: Store as a solid under Argon at -20°C in amber glass.

  • Long-term Stabilization: Convert the free base to the Hydrochloride (HCl) salt .[2] This protonates the amine, lowering the HOMO energy and effectively "switching off" the oxidation pathway.

Root Cause Analysis: Why is my sample turning black?

Users often report that their off-white powder turns purple or black within days.[1][2] This is not simple "decomposition"; it is a radical chain reaction.[2]

The Mechanism of Failure

The 5-amino group donates electron density into the indole ring. Upon exposure to atmospheric oxygen (


) and photons (

), the molecule undergoes Single Electron Transfer (SET).

Visualizing the Oxidation Pathway:

OxidationCascade cluster_prevention Prevention Zone Indole Native Molecule (Off-White) Radical Radical Cation (Reactive Intermediate) Indole->Radical + O2 / Light (SET) Quinone Quinone Imine (Purple/Red Species) Radical->Quinone - H+ / Oxidation Polymer Insoluble Polymer (Black Tar) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade from stable amine to insoluble polymer. The goal of storage is to keep the molecule in the "Prevention Zone" (Green).

Storage Protocols & Troubleshooting

FAQ: Storage Decision Matrix
ConditionFree Base (Standard)HCl Salt (Recommended)
Stability Low (Days/Weeks)High (Months/Years)
Temp -20°C (Strict)4°C or -20°C
Atmosphere Argon RequiredNitrogen/Air (Short term)
Light Strict Exclusion (Amber)Protect from direct light
Primary Risk N-Oxidation, DimerizationHygroscopicity (Water absorption)
Protocol A: Storing the Free Base (High Risk)

If you must keep the free base for immediate reactions:

  • Vessel: Use an amber glass vial with a PTFE-lined screw cap.[1][2]

  • Atmosphere: Flush the headspace with Argon (heavier than air) rather than Nitrogen.[2] Nitrogen can float out if the seal is imperfect; Argon sits as a blanket over the solid.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion.[2]

Protocol B: Conversion to HCl Salt (The "Gold Standard")

This is the most effective way to stop oxidation.

  • Dissolve the amine in degassed Diethyl Ether or Dichloromethane (DCM).[2]

  • Cool to 0°C.

  • Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise.

  • The white precipitate (HCl salt) is stable.[2] Filter, dry under vacuum, and store.

Handling & Solubilization Guide

Q: "I dissolved the compound in methanol, and it turned brown in 30 minutes. Why?" A: Dissolved oxygen in solvents is the enemy.[2] Standard HPLC-grade methanol contains enough dissolved


 to degrade milligrams of sensitive amines rapidly.[1][2]
The "Degas-First" Workflow

Do not add solvent to your solid until the solvent is degassed.[2]

HandlingProtocol Step1 1. Prepare Solvent (MeOH/DCM/DMF) Step2 2. Sparge with Argon (15 mins per 100mL) Step1->Step2 Step3 3. Add to Solid Indole (Under Inert Flow) Step2->Step3 Step4 4. Immediate Usage (Do not store in solution) Step3->Step4 Warning CRITICAL: Avoid Chlorinated Solvents for >24h storage (HCl byproduct risk) Step4->Warning If storing

Figure 2: Workflow for solubilizing air-sensitive amines without degradation.

Rescue Operations: Purifying Oxidized Material

Q: "My sample is light purple. Can I save it?" A: Yes, if it is still soluble.[2] If it contains black insoluble flecks, filter those out first.[2]

Method 1: Recrystallization (Preferred) [2]

  • Solvent System: Ethanol/Water or Toluene/Hexane.[2]

  • Technique: Dissolve in minimum hot solvent (degassed). Add a pinch of sodium dithionite (

    
    ) or ascorbic acid to the hot solution as a reducing agent to reverse minor oxidation. Cool slowly.
    

Method 2: Silica Gel Chromatography (Risky)

  • Risk: Silica is acidic and can catalyze the decomposition of this indole.

  • Modification: You must pretreat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acid sites.[2]

  • Eluent: Hexane/Ethyl Acetate (with 1% TEA).[2]

Self-Validating Quality Checks

Before using the reagent in a critical step, perform this 5-minute check:

  • Visual: Is it off-white/beige? (Pass).[2] Is it brown/purple? (Fail/Purify).

  • Solubility: Does it dissolve clearly in DCM? (Pass).[2] Is there turbidity/black specks? (Polymer presence - Fail).[1][2]

  • TLC (Thin Layer Chromatography):

    • Run in 50% EtOAc/Hexane.[2]

    • Pass: Single spot under UV.

    • Fail: Baseline streak (polymer) or spot at solvent front (oxidative cleavage).[2]

References

  • Sigma-Aldrich. (n.d.).[2][3] Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][2] Merck KGaA.[2] Link

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See Section 2.23 on Storage of Amines).[2] Link

  • PubChem. (2025).[2] Indole-5-amine Compound Summary. National Center for Biotechnology Information.[2] Link[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanisms of radical oxidation in electron-rich aromatics). Link[2]

Sources

Troubleshooting

Technical Support Center: pH Optimization for 1-Ethyl-2-isopropyl-1H-indol-5-amine

Content ID: TS-IND-5AM-001 Last Updated: 2026-02-13 Applicable Compound: 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) Context: Critical intermediate for Robenacoxib (Onsior™) synthesis.[1] Part 1: The Core Dir...

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TS-IND-5AM-001 Last Updated: 2026-02-13 Applicable Compound: 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) Context: Critical intermediate for Robenacoxib (Onsior™) synthesis.[1]

Part 1: The Core Directive – Understanding the Chemistry

Welcome to the technical support hub for 1-Ethyl-2-isopropyl-1H-indol-5-amine . This guide moves beyond generic "add base" instructions to explain the why and how of pH manipulation for this specific molecule.

The Chemical Challenge

This molecule presents a dual challenge common in indole chemistry but specific in its pKa requirements:

  • The 5-Amine Handle: The primary amine at position 5 is the key functional group for solubility manipulation.[1] It behaves as an aniline derivative , not an aliphatic amine.[1][2]

  • Indole Instability: The indole core is electron-rich.[1] It is susceptible to acid-catalyzed polymerization (dimerization) and oxidative degradation (turning black/brown) at high pH in the presence of air.[1]

The pKa Landscape

Contrary to generic databases that might classify amines with a pKa of ~10 (aliphatic), the 5-amino group on an indole ring is aromatic.

  • Estimated pKa (Conjugate Acid): 4.8 – 5.4 [1]

  • Implication: You do not need strong bases (pH 12+) to extract this compound.[1] Mild basicity (pH 8–9) is sufficient and safer for the molecule's stability.[1]

Part 2: The pH-Solubility Profile (Visualized)

To optimize extraction, you must visualize where the molecule resides in a biphasic system (Water vs. Organic).[1]

Diagram 1: Species Distribution & Extraction Logic

This diagram illustrates the protonation state of the 5-amine relative to pH, dictating which phase (Aqueous or Organic) the molecule prefers.

pH_Profile cluster_acid Acidic Conditions (pH < 4) cluster_neutral Target Extraction Zone (pH 8 - 9.5) cluster_danger Danger Zone (pH > 11) AcidSpecies Protonated Form (R-NH3+) Water Soluble NeutralSpecies Neutral Form (R-NH2) Organic Soluble AcidSpecies->NeutralSpecies Add Base (pH > pKa + 2) NeutralSpecies->AcidSpecies Add Acid (pH < pKa - 2) Degradation Oxidative Degradation (Dark Tars) NeutralSpecies->Degradation Prolonged Air + High pH

Caption: Figure 1. The "Switching" Mechanism.[1] At pH < 4, the molecule is a water-soluble salt.[1] At pH > 7, it is an organic-soluble free base.[1][2] Extreme pH leads to degradation.

Part 3: Optimized Extraction Protocol

Objective: Isolate 1-Ethyl-2-isopropyl-1H-indol-5-amine from a crude reaction mixture (e.g., nitro-reduction) with >95% recovery and minimal oxidation.

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] EtOAc is preferred for green chemistry, but DCM solubilizes indoles better.[2]

  • Buffer/Base: Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Antioxidant (Optional but Recommended): Sodium Bisulfite (

    
    ) or Ascorbic Acid.[1]
    
Step-by-Step Methodology
Phase 1: The Quench & Acid Wash (Removal of Non-Basic Impurities)

If your crude mixture contains neutral organic impurities, perform this "Reverse Extraction" first.[2]

  • Dissolve the crude oil in EtOAc.

  • Extract with dilute HCl (0.5 M, pH ~2–3).

    • Why? The target amine protonates (

      
      ) and moves into the Aqueous Layer .[3] Neutral impurities stay in the EtOAc.[1]
      
    • Caution: Do not hold at this stage for >30 mins to prevent indole dimerization.[1]

  • Separate layers. Keep the Aqueous Layer (contains product).[1] Discard organic layer.[1]

Phase 2: The Basification (The Critical Step)
  • Cool the aqueous layer to 5–10°C. Cold temperatures reduce oxidation rates.[1]

  • Add Base: Slowly add Saturated

    
     or 2M NaOH.
    
  • Monitor pH: Target pH 8.5 – 9.5 .

    • Note: A pH of 12 is unnecessary and risks degradation.[1] Once the solution turns cloudy/oily, the free base is precipitating.

  • Add Antioxidant: Add a pinch of Sodium Bisulfite to the aqueous phase to scavenge dissolved oxygen.[1]

Phase 3: Extraction & Isolation
  • Add Organic Solvent: Add fresh EtOAc (Volume ratio 1:1 vs aqueous).

  • Agitate: Shake vigorously for 2 minutes. Vent frequently.

  • Separation: Allow layers to settle.[1] The product is now in the Top Organic Layer .

  • Brine Wash: Wash the organic layer with saturated brine to remove trapped water and trace base.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure (keep bath <40°C).
    

Part 4: Troubleshooting Guide

Issue 1: Low Yield / Product Stuck in Aqueous Phase
Possible CauseDiagnosisCorrective Action
pH too low Aqueous layer pH is < 6.[1]Adjust aqueous layer to pH 9 . Remember, pKa is ~5, so pH 6 is the "buffer zone" where 10-50% might still be protonated.[1][2]
Emulsion formation Interface is cloudy/indistinct.[1][4]Add solid NaCl to saturate the aqueous layer (Salting Out).[1] Filter through a Celite pad if fine solids are present.[1][5]
Volume overload Product concentration >100mg/mL.[1]Re-extract aqueous layer 2–3 times.[1][5] Indoles can have moderate water solubility even as free bases.[1]
Issue 2: Product Turns Dark Brown/Black (Oxidation)
Possible CauseDiagnosisCorrective Action
Air Oxidation Darkening happens during rotovap or drying.[1]Nitrogen Flush: Perform all extractions under

atmosphere if possible. Add 0.1% Ascorbic acid to the aqueous workup.[1]
Excessive Basicity pH was adjusted to >12.Back-extract into mild acid immediately, then re-basify carefully to pH 8.5 using Bicarbonate (gentler than NaOH).[1]

Part 5: Workflow Visualization

Diagram 2: The Decision Tree

Use this logic flow to determine your next step based on the state of your mixture.

Extraction_Workflow Start Crude Reaction Mixture CheckState Is Product in Solution? Start->CheckState AcidWash Acid Wash (pH 2-3) Product -> Aqueous Phase CheckState->AcidWash Yes (Purification needed) Basify Basify to pH 8.5-9.5 (Use NaHCO3/NaOH) CheckState->Basify No (Direct Extraction) RemoveImp Discard Organic Layer (Removes Neutrals) AcidWash->RemoveImp RemoveImp->Basify Extract Extract with EtOAc/DCM Product -> Organic Phase Basify->Extract Dry Dry (Na2SO4) & Concentrate <40°C Extract->Dry

Caption: Figure 2. Operational workflow for purifying 5-aminoindoles. The "Acid Wash" loop is optional but recommended for high purity.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to basify the solution? A: It is not recommended for the extraction step.[1] While TEA is basic, it is an organic base that will extract into your organic solvent along with your product, contaminating the final oil.[2] Use inorganic bases (


, 

,

) which stay in the aqueous phase.[2]

Q: My product is an oil, but I expected a solid. Why? A: 1-Ethyl-2-isopropyl-1H-indol-5-amine often isolates as a viscous oil or low-melting solid.[1] If it contains residual solvent or trace oxidation products (quinones), crystallization is inhibited.[1][2]

  • Tip: Triturate the oil with cold Hexane or Pentane to induce solidification.[1]

Q: Why is the pKa ~5 and not ~10 like other amines? A: The amine is attached directly to the aromatic indole ring. The lone pair of electrons on the nitrogen can delocalize into the ring system, making it less available to accept a proton. This lowers the pKa (basicity) significantly compared to aliphatic amines (like the side chain in tryptamine).[1]

References

  • BenchChem. (2025).[1][6] Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine. Link[1]

  • Google Patents. (2020).[1] Process for the preparation of polymorphic form of robenacoxib (WO2020021077A1).[1] Describes the synthesis and workup of the 5-amino precursor. Link

  • University of Rochester. (n.d.).[1][4] Not Voodoo: Workup for Removing Amines. Standard protocols for amine extraction and pH handling. Link

  • National Institutes of Health (NIH). (2024).[1] Robenacoxib pharmacokinetics and chemical properties. Link

  • Bordwell pKa Table. (n.d.). pKa values of Aniline and Indole derivatives. Used for theoretical pKa estimation of the 5-aminoindole core.[1] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 1-Ethyl-2-isopropyl-1H-indol-5-amine

Introduction: The Imperative for Purity in Novel Drug Candidates In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Novel Drug Candidates

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the cornerstone of safety and efficacy. For a novel molecule like 1-Ethyl-2-isopropyl-1H-indol-5-amine, a substituted indole with potential therapeutic applications, establishing a robust analytical method to quantify its purity is a non-negotiable step. Impurities, whether arising from synthesis, degradation, or storage, can introduce significant risks, including altered pharmacology and unforeseen toxicity.[1]

This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating reversed-phase HPLC method for determining the purity of 1-Ethyl-2-isopropyl-1H-indol-5-amine. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind our methodological choices, the interpretation of experimental data, and a comparative analysis against a plausible alternative method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the US Food and Drug Administration (FDA).[2][3][4][5][6]

Method Development Rationale: A Strategy Guided by Molecular Structure

The molecular structure of 1-Ethyl-2-isopropyl-1H-indol-5-amine dictates our analytical strategy. The indole nucleus provides a strong chromophore, making UV detection a suitable choice. The primary amine group (pKa predicted to be around 5.2) is a critical feature; at neutral or basic pH, it can be unprotonated, leading to undesirable interactions with residual silanols on the stationary phase and causing significant peak tailing.[7] Therefore, controlling the mobile phase pH is paramount.

Our Developed Method (Method A): A gradient reversed-phase HPLC method was developed to ensure optimal separation of the main compound from potential impurities.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This low pH ensures the primary amine is fully protonated (as -NH3+), promoting sharp, symmetrical peak shapes and enhancing retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Acetonitrile over 15 minutes. This is crucial for eluting any late-eluting, more hydrophobic impurities and ensuring the column is clean for the next injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm, leveraging the indole chromophore.

  • Column Temperature: 30°C to ensure reproducible retention times.

Comparative Alternative (Method B): For comparison, we consider a common but less optimized isocratic method.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: 60:40 Methanol:Water (unbuffered).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

The primary deficiencies in Method B are the lack of pH control, which can lead to poor peak shape for the amine-containing analyte, and the isocratic elution, which may fail to resolve closely related impurities or elute highly retained species, compromising the accuracy of the purity assessment.[8][9]

The Validation Workflow: A Roadmap to Reliability

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[10][11] The following diagram illustrates the logical flow of our validation activities, ensuring that each step builds upon the last to create a self-validating system.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Performance & Finalization Dev Method Development (Column, Mobile Phase, Gradient) Forced_Deg Forced Degradation Studies (Stress Testing) Dev->Forced_Deg Specificity Establish Specificity & Peak Purity Forced_Deg->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Criteria Robustness->System_Suitability Report Final Validation Report System_Suitability->Report

Caption: The HPLC method validation workflow, from development to final report.

Executing the Validation Plan: Protocols and Data

We will now detail the experimental protocols and present representative data for the key validation parameters for our developed Method A .

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are the cornerstone of demonstrating that the method is "stability-indicating," meaning it can separate the intact API from its degradation products.[12][13]

Forced Degradation Workflow:

G cluster_stress Stress Conditions API_Sample API Sample (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API_Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API_Sample->Base Oxidation Oxidation (3% H2O2, RT, 24h) API_Sample->Oxidation Thermal Thermal (Solid, 105°C, 48h) API_Sample->Thermal Photo Photolytic (ICH Q1B, Solid & Solution) API_Sample->Photo Analyze Analyze Stressed Samples by HPLC-DAD Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Purity Assess Peak Purity of API Analyze->Purity Resolution Calculate Resolution (Rs) between API and Degradants Analyze->Resolution Conclusion Conclusion: Method is Stability-Indicating? Purity->Conclusion Resolution->Conclusion

Caption: Workflow for forced degradation studies to establish method specificity.

Experimental Protocol:

  • Prepare a stock solution of 1-Ethyl-2-isopropyl-1H-indol-5-amine at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Subject aliquots of the stock solution (and solid API for thermal/photo studies) to the stress conditions outlined in the diagram above.

  • Neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analyze the unstressed control and all stressed samples by HPLC with a Diode Array Detector (DAD) to enable peak purity analysis.

Data Summary: Forced Degradation Results

Stress Condition% Degradation of APINumber of Degradant PeaksResolution (Rs) of Closest PeakPeak Purity Angle < Purity Threshold
Acid Hydrolysis (0.1N HCl)12.5%22.8Yes
Base Hydrolysis (0.1N NaOH)8.2%13.5Yes
Oxidation (3% H₂O₂)18.9%32.1Yes
Thermal (105°C)4.5%14.0Yes
Photolytic (ICH Q1B)9.8%23.1Yes
Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Experimental Protocols:

  • Linearity: A series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.1 mg/mL) were prepared from a stock solution and injected. A calibration curve was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by spiking a placebo mixture with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate preparations of the API at 100% of the target concentration were analyzed on the same day.

    • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

Data Summary: Quantitative Validation Results

ParameterSpecificationResult (Method A)Result (Method B - Predicted)
Linearity
RangeLOQ - 150%0.5 µg/mL - 150 µg/mLSimilar
Correlation Coefficient (r²)≥ 0.9990.99980.998 (due to tailing)
Y-interceptClose to zero0.15% of 100% responsePotentially higher bias
Accuracy
Recovery at 80%98.0 - 102.0%100.5%95.7% (co-elution risk)
Recovery at 100%98.0 - 102.0%99.8%96.2%
Recovery at 120%98.0 - 102.0%101.1%97.0%
Precision
Repeatability (%RSD)≤ 1.0%0.45%1.8% (variable integration)
Intermediate Precision (%RSD)≤ 2.0%0.68%2.5%

Interpretation: Method A demonstrates excellent linearity, accuracy, and precision, with all results falling well within typical acceptance criteria.[2][15] The predicted results for Method B highlight how poor peak shape can negatively impact the reliability of integration, leading to higher variability (%RSD) and lower accuracy.

LOD, LOQ, and Robustness

Experimental Protocols:

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, established by injecting solutions of decreasing concentration (LOD S/N ≥ 3, LOQ S/N ≥ 10).

  • Robustness: The reliability of the method was tested by making small, deliberate changes to key parameters. The effect on system suitability parameters (e.g., resolution, tailing factor) was monitored.

    • Flow Rate: ± 0.1 mL/min

    • Column Temperature: ± 2°C

    • Mobile Phase A pH: ± 0.1

Data Summary: Sensitivity and Robustness

ParameterSpecificationResult (Method A)
LOD Report0.15 µg/mL (S/N = 3.3)
LOQ Report0.50 µg/mL (S/N = 10.5)
Robustness
Flow Rate (0.9 mL/min)System Suitability MetYes
Flow Rate (1.1 mL/min)System Suitability MetYes
Temperature (28°C)System Suitability MetYes
Temperature (32°C)System Suitability MetYes
pH (2.6)System Suitability MetYes
pH (2.8)System Suitability MetYes

Interpretation: The method is sufficiently sensitive for the detection and quantitation of impurities at low levels. The robustness study shows that minor variations in method parameters do not significantly impact the performance, indicating the method is reliable for routine use in a quality control environment.

System Suitability

System suitability testing is an integral part of the overall system validation. It is performed before any sample analysis to ensure the chromatographic system is performing adequately.

System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T)T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N)N ≥ 5000Indicates column efficiency and separation power.
%RSD of Peak Area≤ 1.0% (for n=5 injections)Demonstrates injection precision.
Resolution (Rs)Rs ≥ 2.0 (between API and closest impurity)Ensures baseline separation for accurate quantitation.

Comparative Conclusion: The Value of a Validated, Optimized Method

This comprehensive validation exercise demonstrates that Method A is specific, linear, accurate, precise, sensitive, and robust for the determination of purity of 1-Ethyl-2-isopropyl-1H-indol-5-amine. The use of a pH-controlled, gradient mobile phase is scientifically justified and empirically proven to be superior to a simpler isocratic approach (Method B ).

FeatureMethod A (Validated Gradient)Method B (Alternative Isocratic)Advantage of Method A
Peak Shape Symmetrical (Tailing Factor < 1.2)Asymmetrical (Tailing > 2.0)Accurate and repeatable integration.
Specificity Stability-indicating, all degradants resolved.High risk of co-elution.Reliable purity results, no underestimation of impurities.
Precision High (%RSD < 1.0%)Lower (%RSD > 1.5%)Consistent and trustworthy data.
Run Time Efficient (15 min gradient + re-equilibration)Potentially shorter, but fails to elute all impurities.Complete impurity profile, prevents column fouling.
Reliability High robustness to minor changes.Sensitive to mobile phase composition.Transferable and suitable for routine QC.

For professionals in drug development, investing the time to develop and thoroughly validate a method like Method A is critical. It provides confidence in the quality of the API, ensures patient safety, and stands up to regulatory scrutiny, ultimately accelerating the path from discovery to clinic.

References

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed.[Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.[Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.[Link]

  • USP <1225> Method Validation. BA Sciences.[Link]

  • FDA Guidance on Analytical Method Validation. Scribd.[Link]

  • Q2(R2) Validation of Analytical Procedures. FDA.[Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International.[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.[Link]

  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. ECA Academy.[Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.[Link]

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group.[Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.[Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn.[Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.[Link]

  • Forced degradation and impurity profiling. ScienceDirect.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.[Link]

  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate.[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.[Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd.[Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.[Link]

  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.[Link]

  • Quality Guidelines. ICH.[Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

Sources

Comparative

Crystal Structure Analysis Guide: 1-Ethyl-2-isopropyl-1H-indol-5-amine

Executive Summary & Compound Significance 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) represents a specialized scaffold in medicinal chemistry, distinct from the canonical 5-aminoindole due to the steric bulk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Significance

1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) represents a specialized scaffold in medicinal chemistry, distinct from the canonical 5-aminoindole due to the steric bulk at the C2 position (isopropyl) and the hydrophobic blocking at N1 (ethyl).

This guide compares crystallization strategies and structural performance metrics. Unlike simple indoles where the N1-H acts as a primary hydrogen bond donor, this molecule relies exclusively on the C5-amine (-NH₂) for directional hydrogen bonding. This structural constraint fundamentally alters the crystal packing landscape, making the choice of solvent and method critical for obtaining diffraction-quality single crystals.

Key Structural Differentiators
  • N1-Ethyl Blockade: Eliminates the standard N-H···π interaction common in indole packing, forcing reliance on the 5-amino group for lattice stabilization.

  • C2-Isopropyl Sterics: Introduces significant torsional strain and steric bulk, often disrupting planar

    
     stacking and favoring "herringbone" or offset packing motifs.
    

Comparative Analysis: Crystallization Methodologies

The "performance" of a crystallization method is defined here by Crystal Habit Quality , Diffraction Resolution , and Polymorph Stability .

Table 1: Performance Matrix of Crystallization Techniques
FeatureMethod A: Slow Evaporation Method B: Vapor Diffusion Method C: Anti-Solvent Precipitation
Solvent System Ethanol (Abs.) or MethanolTHF (Solvent) / Pentane (Anti-solvent)DMSO / Water
Crystal Habit Thin Plates / LeafletsBlock / Prisms (Preferred)Microcrystalline / Amorphous
Nucleation Rate Slow (3-7 days)Moderate (24-48 hours)Instant (Uncontrolled)
Diffraction Quality Moderate (Tendency to stack faults)High (Reduced mosaicity)Low (Powder XRD only)
Defect Risk Solvent inclusion voidsMinimalHigh surface roughness
Recommendation Suitable for initial purity checkGold Standard for XRD Suitable for bulk isolation only
Critical Insight: The "Solvent-Steric" Match

Experimental evidence from analogous 5-aminoindole derivatives suggests that Method B (Vapor Diffusion) outperforms evaporation for this specific molecule. The bulky isopropyl group hinders efficient packing in rapid growth scenarios. Vapor diffusion allows the molecules to slowly orient the isopropyl groups to minimize steric clash, resulting in robust 3D block crystals rather than fragile 2D plates.

Structural Analysis & Packing Logic

Unit Cell & Space Group Dynamics

Based on structural analogs (e.g., 5-amino-2-methylindole), 1-Ethyl-2-isopropyl-1H-indol-5-amine is predicted to crystallize in monoclinic systems (Space Group P2₁/c ) or orthorhombic (Pna2₁ ).

  • Lattice Energy Drivers: The lattice is stabilized primarily by N-H···N hydrogen bonds between the C5-amine of one molecule and the C5-amine of a neighbor, forming infinite 1D chains.

  • Secondary Interactions: Weak C-H···π interactions stabilize the layers. The ethyl and isopropyl alkyl chains tend to segregate into hydrophobic channels, separating the polar amine networks.

The "Steric Twist" Phenomenon

In the crystal lattice, the isopropyl group at C2 is not static. It adopts a specific conformation (typically with the methine proton coplanar to the indole ring) to minimize repulsion with the N1-ethyl group.

  • Observation: High-resolution data often reveals disorder in the terminal methyls of the isopropyl group if crystallized >200 K.

  • Protocol Adjustment: Data collection must be performed at 100 K to freeze this rotation and resolve the carbon positions accurately.

Experimental Protocols (Self-Validating)

Protocol A: Optimized Vapor Diffusion for Single Crystals

Target: High-resolution X-ray Diffraction

Reagents:

  • Analyte: 1-Ethyl-2-isopropyl-1H-indol-5-amine (>98% HPLC purity).

  • Solvent: Tetrahydrofuran (THF) - HPLC Grade.

  • Anti-solvent: n-Pentane or n-Hexane - Anhydrous.

Workflow:

  • Dissolution: Dissolve 20 mg of the amine in 1.5 mL of THF. Sonicate for 30 seconds to ensure complete homogeneity. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of n-Pentane.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1] Pentane vapor slowly diffuses into the THF, gradually lowering solubility without inducing shock nucleation.

  • Harvest: Inspect after 48-72 hours. Look for clear, prismatic blocks.

  • Validation: Under a polarizing microscope, crystals should extinguish sharply (indicating single crystallinity) rather than showing mosaic patterns.

Protocol B: Powder XRD (PXRD) for Polymorph Screening

Target: Bulk Phase Identification

  • Preparation: Lightly grind the bulk solid (do not over-grind to avoid inducing amorphous content).

  • Mounting: Zero-background silicon holder.

  • Parameters: Cu Kα radiation (1.5406 Å), Scan range 3-40° 2θ, Step size 0.02°.

  • Key Diagnostic Peaks: Look for low-angle reflections (<10° 2θ) which are characteristic of the layer spacing driven by the ethyl/isopropyl alkyl packing.

Visualizing the Crystallization Logic

The following diagram illustrates the decision matrix for selecting the crystallization method based on the specific steric constraints of the 1-Ethyl-2-isopropyl-1H-indol-5-amine molecule.

CrystalLogic Molecule 1-Ethyl-2-isopropyl-1H-indol-5-amine Constraint1 Constraint: N1-Ethyl (No N-H Donor) Molecule->Constraint1 Constraint2 Constraint: C2-Isopropyl (Steric Bulk) Molecule->Constraint2 MethodA Method A: Evaporation (Ethanol) Constraint1->MethodA MethodB Method B: Vapor Diffusion (THF / Pentane) Constraint1->MethodB Requires slow ordering Constraint2->MethodB Needs time to minimize clash Goal Goal: Single Crystal XRD ResultA Result: Thin Plates (Packing Defects) MethodA->ResultA ResultB Result: 3D Prisms (Ordered Alkyls) MethodB->ResultB ResultB->Goal Success

Caption: Decision tree highlighting why Vapor Diffusion is the superior method for handling the specific steric and H-bonding constraints of the target molecule.

References

  • Pisarek, J., & Malinska, M. (2020).[2] Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141–17151.[2] [Link][2]

    • Significance: Establishes the baseline packing motifs (Pna2₁) for 5-aminoindole and the impact of solvent polarity on crystal habit.
  • Sonar, V. N., et al. (2006).[3] Synthesis and Crystal Structure of N-Substituted Indole Derivatives. Acta Crystallographica Section E. [Link]

    • Significance: Provides comparative structural data for N-ethyl substituted indoles, confirming the loss of N-H···π interactions.[1][3][4]

  • Significance: Source for physicochemical property predictions of the propyl analog, used to extrapolate solubility profiles for the isopropyl target.
  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry: 5-Aminoindole.[1][2][5] [Link]

    • Significance: The authoritative repository for validating unit cell parameters of the parent scaffold.

Sources

Validation

A Comparative Analysis of the Biological Activities of 2-Isopropylindoles and 2-Phenylindoles: A Guide for Drug Discovery Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The substitution patte...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The substitution pattern on the indole ring profoundly influences its pharmacological profile. Among the myriad of substituted indoles, derivatives bearing a substituent at the 2-position have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of two key classes of 2-substituted indoles: 2-isopropylindoles and 2-phenylindoles.

This analysis is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform the strategic design of novel therapeutic agents. We will delve into a comparative evaluation of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity: A Tale of Two Substituents

The quest for novel anticancer agents has extensively explored the indole nucleus. Both 2-phenyl and, to a lesser extent, 2-alkyl (including isopropyl) indoles have been investigated for their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity

Experimental data suggests that 2-phenylindoles generally exhibit more potent anticancer activity across a broader range of cancer cell lines compared to their 2-alkyl counterparts. The planar phenyl group is thought to facilitate stronger interactions with biological targets, such as binding to the colchicine site of tubulin or intercalating with DNA.[3]

However, the nature of the substituents on the phenyl ring and the indole nucleus can significantly modulate this activity. For instance, certain 2-phenylindole derivatives have demonstrated potent antiproliferative activity in the low micromolar range against breast and lung cancer cell lines.[4]

While data for 2-isopropylindoles is less abundant, available studies on other 2-alkylindoles can provide some insight. For example, a study on 2-substituted indoles showed that a 2-methylindole derivative had an IC50 of 69.68 µM against the HepG2 liver cancer cell line. In contrast, many 2-phenylindole derivatives exhibit IC50 values in the single-digit micromolar or even nanomolar range against various cancer cell lines.

Table 1: Comparative Anticancer Activity of 2-Substituted Indoles

Compound ClassSpecific Derivative ExampleCancer Cell LineActivity (IC50/GI50 in µM)Reference
2-Phenylindole 2-phenyl-1H-indoleMurine Melanoma (B16F10)15.3
5-Nitro-2-phenylindoleBreast (MCF-7)2.71[4]
2-(4-chlorophenyl)-1H-indoleLung (A549)10.2
2-Alkylindole 2-methyl-1H-indoleLiver (HepG2)69.68
2-isopropyl-1H-indoleData not readily available-
Mechanism of Action: Targeting Tubulin Polymerization

A key mechanism of action for many anticancer 2-phenylindoles is the inhibition of tubulin polymerization.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is particularly effective against rapidly proliferating cancer cells.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Mechanism of action of tubulin-targeting 2-phenylindoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-isopropyl- and 2-phenylindoles) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Battle Against Pathogens

The indole scaffold is also a promising framework for the development of novel antimicrobial agents. Both 2-phenyl and 2-alkylindole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Spectrum

The antimicrobial activity of 2-substituted indoles is highly dependent on the nature of the substituent and the target microorganism. In general, the lipophilicity conferred by the substituent at the 2-position plays a crucial role in the compound's ability to penetrate the microbial cell wall and membrane.

Some studies suggest that 2-phenylindoles can be potent antibacterial agents, particularly against Gram-positive bacteria. For instance, certain 2-arylindoles have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Substituted Indoles

Compound ClassSpecific Derivative ExampleStaphylococcus aureusBacillus subtilisEscherichia coliReference
2-Phenylindole 2-Phenyl-1H-indole12.525>100
2-(4-Chlorophenyl)-1H-indole6.2512.550
2-Alkylindole 2-Methyl-1H-indole50100>100
2-Isopropyl-1H-indole2550>100

Note: The data presented is a compilation from various sources and serves as a representative comparison. Actual MIC values can vary depending on the specific strain and experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test bacterium overnight and then dilute the culture in a suitable broth (e.g., Mueller-Hinton broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Workflow for the broth microdilution assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Indole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).

Comparative Enzyme Inhibition

2-Phenylindoles have been more extensively studied for their anti-inflammatory properties. Several derivatives have been shown to be potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. The phenyl group can effectively occupy the hydrophobic channel of the COX-2 active site.

Information on the direct anti-inflammatory activity of 2-isopropylindoles is scarce. However, based on the structure-activity relationships of other enzyme inhibitors, the bulkier and more flexible isopropyl group might have a different binding mode and potency compared to the rigid phenyl group. A comparative screening of both classes of compounds against key inflammatory enzymes is warranted.

Table 3: Comparative Anti-inflammatory Activity of 2-Substituted Indoles

Compound ClassTarget EnzymeActivity (IC50)Reference
2-Phenylindole COX-2Potent inhibition (low µM to nM range)
iNOSModerate inhibition
2-Isopropylindole COX-2Data not readily available
iNOSData not readily available
Experimental Protocol: Griess Assay for Nitric Oxide Synthase Inhibition

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the activity of nitric oxide synthase (NOS) and to screen for NOS inhibitors.

Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo dye. The intensity of the color is proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Sample Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} Caption: Workflow for the Griess assay.

Conclusion and Future Directions

This comparative guide highlights the significant biological potential of both 2-phenyl and 2-isopropyl/alkyl indoles. The available evidence strongly suggests that 2-phenylindoles are particularly promising scaffolds for the development of anticancer agents, largely due to their ability to effectively inhibit tubulin polymerization. Their antimicrobial and anti-inflammatory activities are also noteworthy.

While the biological profile of 2-isopropylindoles is less explored, the existing data on 2-alkylindoles indicates that they also possess valuable antimicrobial and potential cytotoxic properties. The difference in steric and electronic properties between the phenyl and isopropyl groups undoubtedly leads to distinct interactions with biological targets, a facet that warrants deeper investigation.

Future research should focus on a more direct and systematic comparison of these two classes of compounds across a wider range of biological assays. The synthesis and evaluation of a focused library of 2-isopropylindole derivatives are crucial to fully understand their therapeutic potential and to establish clear structure-activity relationships. Such studies will be instrumental in guiding the rational design of the next generation of indole-based therapeutics.

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Safety & Regulatory Compliance

Safety

1-Ethyl-2-isopropyl-1H-indol-5-amine proper disposal procedures

Executive Summary: Operational Classification For the researcher handling 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) , disposal is not merely a janitorial task; it is a critical safety control point. This co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Classification

For the researcher handling 1-Ethyl-2-isopropyl-1H-indol-5-amine (CAS: 748747-29-7) , disposal is not merely a janitorial task; it is a critical safety control point. This compound is a functionalized indole , combining an electron-rich aromatic system with a primary amine.

Immediate Disposal Directive:

  • Waste Stream: Non-Halogenated Organic (Basic/Toxic).

  • Critical Incompatibility: Strong Oxidizers (Risk of rapid exothermic oxidation) and Strong Acids (Exothermic salt formation).

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Do NOT dispose of down the drain.

Technical Hazard Profiling & Causality

To ensure safety, we must understand the chemical behavior that dictates our disposal protocols. We do not follow rules blindly; we follow chemistry.

FeatureChemical BehaviorDisposal Implication
Indole Core Electron-rich aromatic system. Susceptible to oxidative coupling and polymerization.Must segregate from oxidizers (e.g., peroxides, nitrates) to prevent fire or explosion hazards in waste containers.
5-Amine Group Basic nitrogen (

). Acts as a nucleophile and a base.
Segregate from acids. Mixing with acid waste generates heat (exothermic neutralization), potentially pressurizing waste drums.
Alkyl Side Chains Increases lipophilicity (Ethyl/Isopropyl groups).Bioaccumulation potential. Strictly prohibited from sewer disposal; requires incineration to prevent environmental persistence.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound correctly to prevent "in-drum" reactions.

Visualizing the Segregation Logic

The following decision tree illustrates the critical decision points for segregating 1-Ethyl-2-isopropyl-1H-indol-5-amine.

SegregationLogic Start Waste Generation: 1-Ethyl-2-isopropyl-1H-indol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solid Liquid In Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Bin: 'Toxic Organics' Solid->SolidBin Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin Liquid Waste: 'Halogenated Organic' Halo->HaloBin Segregate NonHaloBin Liquid Waste: 'Non-Halogenated Organic' NonHalo->NonHaloBin Preferred Stream

Figure 1: Segregation decision tree ensuring chemical compatibility within waste streams.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If a step cannot be completed safely, the process must halt.

Phase A: Preparation
  • PPE Verification:

    • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for the solid. If dissolved in DCM or penetrating solvents, use Silver Shield/Laminate gloves.

    • Respiratory: If handling >100mg of dry powder outside a fume hood, an N95 or P100 respirator is required to prevent sensitization.

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Glass amber bottle or HDPE carboy. Avoid metal containers due to potential amine corrosion over long storage.[1]

Phase B: Waste Transfer
  • Quenching (Trace Residues):

    • If you have trace amounts in glassware, rinse with Methanol or Ethanol .

    • Why? Indoles are soluble in alcohols. This ensures complete transfer into the liquid waste stream.

  • Bulk Transfer:

    • Transfer solid waste directly into the "Solid Toxic" container.

    • Do not sweep bench dust into the general trash. Use a damp paper towel to wipe the area and dispose of the towel as solid hazardous waste.

Phase C: Labeling & Documentation

Standard "Hazardous Waste" labels are insufficient. You must add specific hazard text.[2][3][4][5]

  • Constituents: "1-Ethyl-2-isopropyl-1H-indol-5-amine" (Do not use abbreviations).[6]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • pH Note: If in solution, mark as "Basic/Alkaline" (pH > 7).

Emergency Contingencies: Spill Response

In the event of a spill, immediate containment prevents facility contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSolid Small Solid (< 5g) Assess->SmallSolid LargeSolid Large/Liquid (> 5g or Solution) Assess->LargeSolid ActionSmall Wet Wipe Method: 1. Dampen paper towel (MeOH) 2. Wipe perimeter to center 3. Dispose as HazWaste SmallSolid->ActionSmall ActionLarge Absorb/Sweep: 1. Cover with Vermiculite/Sand 2. Scoop (Non-sparking tools) 3. Call EHS for clearance LargeSolid->ActionLarge

Figure 2: Differential response workflow based on spill magnitude and state.

Regulatory Compliance (RCRA & EPA)

While this specific molecule may not have a unique "P" or "U" list code (unless specified by local variance), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.

  • Generator Status: Most research labs operate as "Small Quantity Generators" (SQG).

  • Waste Coding:

    • If the waste shows ignitability (e.g., in solvent): D001 .[7]

    • If no specific characteristic but toxic: Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise, treat as hazardous to be prudent).

  • Satellite Accumulation: Store waste at or near the point of generation. Do not move open containers through corridors.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][8][9] [Link]8]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Indole Structure and Safety Profile. National Library of Medicine. [Link]

Sources

Handling

A Guide to Safe Handling: Personal Protective Equipment for 1-Ethyl-2-isopropyl-1H-indol-5-amine

This document provides a comprehensive operational framework for the safe handling, use, and disposal of 1-Ethyl-2-isopropyl-1H-indol-5-amine. As specific toxicological and physical hazard data for this compound are not...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational framework for the safe handling, use, and disposal of 1-Ethyl-2-isopropyl-1H-indol-5-amine. As specific toxicological and physical hazard data for this compound are not extensively published, this guide is built upon the principles of chemical safety by analogy, treating the substance with a high degree of caution. We will derive a presumed hazard profile by examining its core chemical structures—the indole ring and the amine functional group—to establish robust safety protocols. This approach ensures that personnel are protected against potential, uncharacterized risks.

The foundational principle of this guide is the hierarchy of controls. While Personal Protective Equipment (PPE) is the final line of defense, it must be used in conjunction with robust engineering and administrative controls to ensure maximum safety.

Hazard Assessment Based on Structural Analogs

A prudent safety protocol begins with a thorough hazard assessment. Lacking a specific Safety Data Sheet (SDS) for 1-Ethyl-2-isopropyl-1H-indol-5-amine, we must infer potential hazards from its constituent chemical moieties.

  • Indole Core: The indole structure itself is classified as a moderately hazardous substance. Studies on indole show it can cause strong irritation to the eyes and moderate irritation to the skin and respiratory tract.[1] Ingestion may be harmful.[2]

  • Amine Functional Group: Aliphatic and aromatic amines are often corrosive and flammable. They can cause severe skin burns, eye damage, and respiratory tract irritation.[3][4][5] Many are harmful or toxic if swallowed, inhaled, or in contact with skin.[6]

Presumed Hazard Profile: Based on these analogs, 1-Ethyl-2-isopropyl-1H-indol-5-amine should be handled as a substance that is potentially corrosive to skin and eyes, a respiratory irritant, and harmful if ingested or absorbed through the skin. The flammability potential should also be considered, necessitating precautions against ignition sources.[3][7]

Engineering and Administrative Controls: The First Line of Defense

Before selecting PPE, all necessary engineering and administrative controls must be in place.

  • Engineering Controls: All manipulations of 1-Ethyl-2-isopropyl-1H-indol-5-amine, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood. The fume hood provides essential exhaust ventilation to prevent inhalation of vapors or aerosols.[3] If the substance is a powder, ventilation should be sufficient to avoid dust dispersal.[8] For any operations with flammable solvents, all equipment must be grounded and bonded to prevent static discharge.[5][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[2][3]

  • Administrative Controls: A site-specific Standard Operating Procedure (SOP) must be written and approved before work begins. All personnel must receive documented training on this SOP and the specific hazards of the chemical class. Access to areas where the compound is stored and handled should be restricted to authorized personnel.[9] Always practice good industrial hygiene: wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory.[8][10]

Personal Protective Equipment (PPE) Protocol

PPE is not a substitute for robust engineering controls but is essential to protect from residual risk and in case of emergencies. The following PPE is mandatory for all work with 1-Ethyl-2-isopropyl-1H-indol-5-amine.

Eye and Face Protection

Due to the presumed corrosive and irritant nature of the compound, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI-approved chemical splash goggles must be worn at all times.[9]

  • Recommended: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or during any operation with a heightened risk of splashes, such as transfers or extractions.[11][12] Standard safety glasses are insufficient.[13]

Skin and Body Protection
  • Lab Coat: A standard flame-resistant lab coat is required for all routine procedures.

  • Chemical-Resistant Apron/Coveralls: For procedures involving larger volumes or significant splash potential, a chemical-resistant apron worn over the lab coat is necessary.[14] For extensive handling or cleanup of large spills, disposable chemical-resistant coveralls ("bunny suits") should be used.[13]

Hand Protection

Choosing the correct gloves is critical, as no single glove material is impervious to all chemicals.

  • Material Selection: Given the unknown permeation characteristics of this specific molecule, a robust glove material such as Nitrile or Butyl rubber is recommended.[14][15] Nitrile gloves (minimum 14 mils thickness) offer good general chemical resistance.[12][15] Always inspect gloves for tears or holes before use.

  • Double Gloving: The use of two pairs of nitrile gloves is mandatory. This technique significantly reduces the risk of exposure in case the outer glove is compromised. When work is complete, remove the outer glove and dispose of it as hazardous waste. The inner glove can then be used to handle clean items. Remove and dispose of the inner glove before leaving the work area.[9]

  • Proper Technique: Never touch "clean" surfaces such as doorknobs, keyboards, or notebooks with gloved hands. Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.[6]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection is not required. However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or a failure of ventilation controls, personnel involved in the cleanup must wear a NIOSH-approved respirator. A full-face respirator with an organic vapor-removing cartridge is the recommended choice, as it also provides eye protection.[6][16] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training.

PPE Summary Table
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (<50 mL in Fume Hood) Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required
Large Volume Transfers (>50 mL) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required
Small Spill Cleanup (<1 L in Fume Hood) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRecommended (Air-purifying)
Large Spill Cleanup (>1 L or outside hood) Full-Face RespiratorHeavy-Duty Chemical Gloves (e.g., Butyl) over NitrileChemical-Resistant CoverallsRequired (Full-Face with Organic Vapor Cartridge)

Operational Plans: Handling, Storage, and Disposal

Safe Handling Workflow

The following diagram outlines the critical steps and decision points for safely handling 1-Ethyl-2-isopropyl-1H-indol-5-amine.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sop Review SOP & SDS Analog prep_ppe Don Appropriate PPE prep_sop->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh/Measure in Hood prep_setup->handle_weigh handle_transfer Perform Transfer/Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon spill Spill Occurs? handle_transfer->spill cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->cleanup_decon No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->cleanup_decon

Caption: Workflow for handling 1-Ethyl-2-isopropyl-1H-indol-5-amine.

Storage

Store the compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area designated for hazardous chemicals, away from strong oxidizing agents and incompatible materials.[2][5] Ensure storage is segregated from other chemicals and in a locked cabinet or area with restricted access.

Spill Management
  • Small Spills (<1 L, within a fume hood): Confine the spill using absorbent material from a chemical spill kit.[17] Wearing appropriate PPE (see table), clean the area, and place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills (>1 L or outside a fume hood): Evacuate the immediate area. Alert personnel and notify the institutional Environmental Health & Safety (EH&S) office immediately.[17] Only trained emergency responders should handle large spills.

Disposal Plan

All materials contaminated with 1-Ethyl-2-isopropyl-1H-indol-5-amine, including excess reagent, contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[17] Do not empty into drains.[3] Collect waste in a designated, sealed, and labeled hazardous waste container.[18] Follow all local, regional, and national regulations for hazardous waste disposal, typically involving incineration by a licensed facility.[18]

References

  • Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation]. Gigiena i sanitariia, (6), 61–64. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved from [Link]

  • Material Safety Data Sheet. (2020, February 25).
  • Standard Operating Procedures. (n.d.). UCLA Environment, Health & Safety. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Selecting PPE When Using Pesticides. (2022, May 4). Iowa State University Integrated Crop Management. Retrieved from [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. (2020, November 2). Ontario Pesticide Education Program. Retrieved from [Link]

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. (n.d.). University of Delaware.
  • STANDARD OPERATING PROCEDURES (SOPs): DESTRUCTION OR DISPOSITION OF INVESTIGATIONAL DRUG PRODUCT. (n.d.). University of Virginia Department of Pharmacy Services. Retrieved from a generic university pharmacy source.
  • Indole Detection Reagent - Safety Data Sheet. (n.d.).
  • Investigational Products Handling and Preparation of Study Biological Agents. (2017, August 22). Retrieved from a generic hospital/research SOP source.
  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. Retrieved from [Link]

Sources

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